HO-Peg8-CH2CH2cooh
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O11/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h20H,1-18H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLNDCLYGWOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to HO-PEG8-CH2CH2COOH: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for the heterobifunctional linker, HO-PEG8-CH2CH2COOH. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs).
Core Properties of this compound
This compound, also known as Hydroxy-PEG8-propionic acid, is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative. It features a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by an eight-unit PEG chain. This structure imparts unique characteristics valuable for covalently linking different molecules.[1]
Physicochemical Properties
The distinct structure of this compound results in the following properties:
| Property | Value | Source(s) |
| Chemical Formula | C19H38O11 | [2] |
| Molecular Weight | 442.5 g/mol | [2] |
| CAS Number | 937188-60-8 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | Approximately 1.148 ± 0.06 g/cm³ | |
| Purity | Typically ≥95% | |
| Solubility | The hydrophilic PEG chain confers good water solubility. It is also soluble in many organic solvents. | |
| Storage Conditions | Long-term storage at -20°C is recommended. Can be stored at 4°C for shorter periods. |
Chemical Reactivity
The utility of this compound as a linker stems from its two distinct functional groups:
-
Carboxylic Acid (-COOH): This group can be activated to react with primary amine groups (-NH2) found in proteins (e.g., on lysine (B10760008) residues) and other biomolecules to form a stable amide bond. This is a cornerstone of its application in bioconjugation.
-
Hydroxyl (-OH): The hydroxyl group offers an additional site for conjugation, allowing for the attachment of a second molecule of interest through various chemical strategies.
The PEG spacer itself is hydrophilic, biocompatible, and flexible, which can improve the solubility and stability of the resulting conjugate and reduce non-specific binding.
Key Applications in Drug Development
The primary application of this compound is as a heterobifunctional linker in the construction of bioconjugates. Its defined length and chemical properties make it particularly suitable for:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. PEG linkers like this compound can improve the solubility and stability of the ADC, and the defined spacer length can be critical for optimal biological activity.
-
PEGylation of Proteins and Peptides: The process of attaching PEG chains (PEGylation) to therapeutic proteins can enhance their pharmacokinetic and pharmacodynamic properties. This can lead to a longer circulation half-life, reduced immunogenicity, and increased stability.
-
Surface Modification: The carboxylic acid or hydroxyl group can be used to attach the PEG linker to surfaces, such as nanoparticles or microarrays, to create a hydrophilic and biocompatible coating that reduces non-specific protein absorption.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are key experimental protocols for its use in bioconjugation.
Activation of the Carboxylic Acid Group and Conjugation to a Protein
This protocol describes the common two-step process involving the activation of the carboxylic acid group using EDC and NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive intermediate, followed by conjugation to a protein.
Materials:
-
This compound
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Conjugation Buffer 1: 0.1M MES, pH 4.5-5.0
-
Conjugation Buffer 2: 1X PBS, pH 7.2-7.5
-
Quenching reagent (e.g., hydroxylamine (B1172632), Tris, or glycine)
-
Desalting column
Procedure:
-
Equilibration: Allow EDC and NHS/Sulfo-NHS to come to room temperature before use.
-
Activation of this compound:
-
Dissolve this compound in Conjugation Buffer 1.
-
Add a molar excess of EDC and NHS (e.g., 2-5 fold molar excess over the PEG linker).
-
React for 15-30 minutes at room temperature. The activation is most efficient at a pH of 4.5-7.2.
-
-
Conjugation to the Protein:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Conjugation Buffer 2.
-
Immediately add the protein solution to the activated linker solution. The reaction with primary amines is most efficient at a pH of 7-8.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10mM) to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column.
-
Characterization of the PEGylated Protein
After conjugation, it is essential to characterize the product to determine the extent of PEGylation.
1. SDS-PAGE Analysis:
-
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, resulting in a band shift.
-
Procedure:
-
Run samples of the un-modified protein and the purified PEGylated protein on an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.
-
The appearance of new bands at higher molecular weights in the lane with the PEGylated protein confirms successful conjugation.
-
2. Mass Spectrometry (MS):
-
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG linkers attached to each protein (the drug-to-antibody ratio, or DAR, in the case of ADCs).
-
Procedure:
-
Prepare the purified conjugate for MS analysis. This may involve buffer exchange into a volatile buffer.
-
Acquire the mass spectrum using an appropriate mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Deconvolute the resulting spectrum to determine the masses of the different PEGylated species present.
-
Visualizations
Logical Workflow for Protein Conjugation
Caption: A step-by-step workflow for the conjugation of a protein with this compound.
Relationship of Components in an Antibody-Drug Conjugate
Caption: The relationship between the antibody, linker, and drug in a typical ADC.
References
An In-depth Technical Guide to HO-Peg8-CH2CH2cooh: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, HO-Peg8-CH2CH2cooh, also known as Hydroxy-PEG8-Propionic acid. This molecule is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by an eight-unit PEG chain. This structure imparts both hydrophilicity and reactive functionality, making it a versatile linker for various bioconjugation applications.
Chemical Formula: C₁₉H₃₈O₁₁[1][2][3][4]
Molecular Weight: 442.50 g/mol [1][2][3]
Structure:
The key structural features are:
-
A terminal hydroxyl group: This can be used for further chemical modification or can remain as a hydrophilic end group.
-
An eight-unit polyethylene glycol (PEG8) spacer: This flexible, hydrophilic chain enhances the solubility of the molecule and any conjugate it is a part of. It also provides spatial separation between conjugated molecules.[5]
-
A terminal propionic acid group: The carboxylic acid moiety is readily reactive with primary amines to form stable amide bonds, a cornerstone of many bioconjugation strategies.[1]
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid or solid | [2][3] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water and most organic solvents | [5] |
| Storage Conditions | Store at -20°C, protected from moisture | [6] |
Experimental Protocols
The primary application of this compound is the conjugation of molecules containing primary amines through the formation of a stable amide bond. This is a fundamental reaction in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. Below is a detailed protocol for a typical amide coupling reaction.
Protocol: Amide Bond Formation using EDC and NHS Chemistry
This two-step protocol involves the activation of the carboxylic acid group on this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester, followed by reaction with an amine-containing molecule.[7][8][9]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
-
Reaction vessels and standard laboratory equipment
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[7][9]
-
Dissolve this compound in an appropriate volume of Activation Buffer.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/sulfo-NHS in anhydrous DMF or DMSO.
-
Add EDC (typically 1.2-1.5 equivalents relative to the carboxylic acid) and NHS/sulfo-NHS (typically 1.2-1.5 equivalents) to the solution of this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction is most efficient at a pH of 4.5-7.2.[8][10]
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Coupling Buffer. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.[10]
-
Add the activated this compound solution to the amine-containing molecule solution. A molar excess of the activated PEG linker may be used to drive the reaction to completion.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.
Step 3: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[9]
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.
Step 4: Purification
-
Purify the resulting conjugate using an appropriate method based on the properties of the final product, such as size exclusion chromatography (SEC), dialysis, or preparative HPLC.
Signaling Pathways and Logical Relationships
While this compound itself is not known to directly participate in or modulate specific signaling pathways, its role as a linker in PROTACs is crucial for inducing the degradation of target proteins, thereby profoundly impacting cellular signaling. The following diagram illustrates the logical workflow of PROTAC-mediated protein degradation.
Caption: Logical workflow of PROTAC-mediated protein degradation.
This diagram illustrates how a PROTAC, utilizing a linker such as this compound, facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11][12] The degradation of the target protein can have significant downstream effects on signaling pathways in which the protein is involved. For example, if the target protein is a kinase, its degradation will inhibit the entire downstream signaling cascade that it regulates.[13][14]
Conclusion
This compound is a well-defined, monodisperse PEG linker with versatile applications in research and drug development. Its defined length, hydrophilicity, and reactive end groups make it an ideal tool for creating stable and effective bioconjugates. The detailed protocol provided herein for amide bond formation serves as a foundational method for its use in various applications, including the synthesis of PROTACs, which represent a promising new frontier in targeted therapy. The ability of PROTACs to induce the degradation of previously "undruggable" proteins opens up new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesensors.com [lifesensors.com]
Solubility Profile of HO-PEG8-CH2CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of HO-PEG8-CH2CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Understanding its solubility is critical for applications ranging from bioconjugation and drug delivery to surface modification and nanotechnology. This document outlines the expected solubility in various common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this procedure.
Core Concepts in PEG Solubility
Polyethylene glycol is a polyether renowned for its hydrophilicity and biocompatibility. The solubility of PEG derivatives is primarily governed by the properties of the PEG chain. Generally, PEGylation enhances the aqueous solubility of molecules. For short-chain derivatives like this compound, the presence of a hydroxyl group and a carboxylic acid group at the termini further influences its solubility profile, particularly in aqueous and polar protic solvents. As a general rule, the solubility of PEGs in aqueous solutions and some organic solvents tends to decrease as the molecular weight of the polymer chain increases[1].
Solubility Data
While precise quantitative solubility data for this compound is not extensively published, a strong indication of its behavior can be inferred from the general properties of short-chain PEGs and data on structurally similar molecules. The following table summarizes the expected qualitative and, where available, quantitative solubility profile.
| Solvent Class | Solvent | Expected Solubility of this compound | Notes on Related PEG Compounds |
| Aqueous | Water | Highly Soluble | PEGs are generally very soluble in water[2]. Hydroxyl- and carboxyl-terminated PEGs are soluble in regular aqueous solutions[3]. The solubility of PEG in water is approximately 630 mg/ml at 20 °C[4]. |
| Aqueous Buffers (e.g., PBS) | Highly Soluble | PEGs are known to be very soluble in aqueous buffers like PBS[2]. | |
| Organic Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A structurally similar compound, m-PEG8-CH2COOH, is soluble in DMSO at 200 mg/mL (requires sonication)[5]. General Hydroxyl-PEGx-Carboxylic Acids are soluble in DMSO[3]. |
| Dimethylformamide (DMF) | Soluble | PEGs are soluble in DMF[2]. | |
| Acetonitrile | Soluble | PEGs are generally soluble in acetonitrile[1]. | |
| Organic Polar Protic | Alcohols (e.g., Ethanol, Methanol) | Soluble | PEGs are soluble in alcohols[6]. The solubility in alcohols may be lower than in water or highly polar aprotic solvents[2]. |
| Organic Non-Polar | Dichloromethane (DCM) | Soluble | PEGs are soluble in chlorinated solvents like dichloromethane[1][6]. |
| Chloroform | Soluble | PEGs are soluble in chloroform[2]. | |
| Toluene (B28343) | Less Soluble | The solubility of PEGs in toluene is generally lower, but can be improved by heating[2]. | |
| Ether | Insoluble | PEGs are generally not soluble in ether[2]. | |
| Hydrocarbons (e.g., Hexane) | Insoluble | PEGs are insoluble in nonpolar solvents like hydrocarbons[6]. |
Experimental Protocol: Determination of Equilibrium Solubility
To obtain precise quantitative solubility data for this compound, the Saturation Shake-Flask (SSF) method is the gold standard. This method involves creating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringe filters (compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector), or a Total Organic Carbon (TOC) analyzer.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-determined volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant agitation speed.
-
Maintain a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's properties.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.
-
For added certainty, the collected supernatant can be filtered through a syringe filter that is compatible with the solvent.
-
-
Quantification:
-
Dilute the collected supernatant with the solvent to a concentration that falls within the calibrated range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or TOC analysis.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that specific solvent at the specified temperature.
-
Visualization of Experimental Workflow
The logical flow of the Saturation Shake-Flask method for determining the solubility of this compound is illustrated in the diagram below.
Caption: Workflow for determining equilibrium solubility.
References
An In-depth Technical Guide on the Safe Handling of HO-PEG8-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for HO-PEG8-CH2CH2COOH (Hydroxy-PEG8-propionic acid), a bifunctional PEG linker commonly utilized in bioconjugation, drug delivery, and nanotechnology research. Due to the limited availability of specific toxicological data for this compound, this document combines information from available Safety Data Sheets (SDS) with general best practices for handling laboratory chemicals of a similar nature.
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Hydroxy-PEG8-propionic acid, Hydroxy-PEG8-acid |
| CAS Number | 937188-60-8[1][2][3][4] |
| Molecular Formula | C19H38O11[2][3][4] |
| Molecular Weight | 442.5 g/mol [2][3][4] |
| Structure | A polyethylene (B3416737) glycol derivative with a terminal hydroxyl group and a propionic acid group. |
Hazard Identification
Based on the available Safety Data Sheet, this substance is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing and eye/face protection.[1]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
It is important to note that for acute toxicity, skin corrosion/irritation, and serious eye damage/irritation, no specific toxicological data for this product is available, and these classifications are based on the general properties of similar chemicals.[1] This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless[2][3][4] |
| Physical State | Solid or liquid[5] |
| Solubility | No specific data available, but likely soluble in water and common organic solvents. |
| Stability | Stable under recommended storage conditions.[1] |
| Reactivity | No data available.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
| Hazardous Decomposition Products | No data available.[1] |
Handling and Storage
Safe Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Wash hands thoroughly before and after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Take measures to prevent the build-up of electrostatic charge.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed and upright.[1]
-
Protect from moisture.[1]
-
Keep away from direct sunlight and heat sources.[1]
First-Aid Measures
| Exposure | First-Aid Procedure |
| Eye Contact | Rinse cautiously with water for at least 20 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Keep personnel away from the spill.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, waterways, or sewer systems.[1]
-
Methods for Cleaning Up: Absorb with an inert material (e.g., sand, diatomite) and dispose of in accordance with local regulations.[5]
Experimental Protocols: General Handling Workflow
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
Signaling Pathways and Logical Relationships
While this document focuses on safety and handling, the utility of this compound lies in its ability to act as a linker in various bioconjugation strategies. The following diagram illustrates the logical relationship of its functional groups in a typical conjugation reaction.
References
Commercial Suppliers of HO-Peg8-CH2CH2cooh
A comprehensive guide for researchers, scientists, and drug development professionals on the commercial sourcing of HO-Peg8-CH2CH2cooh, a heterobifunctional PEG linker crucial for bioconjugation, drug delivery, and nanoparticle functionalization.
The heterobifunctional PEG linker, this compound, also known by synonyms such as Hydroxy-PEG8-propionic acid, HO-PEG8-PA, and O-(2-Carboxyethyl)heptaethylene glycol, is available from several commercial suppliers. This section provides a comparative overview of the product offerings from leading vendors.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for this compound and its equivalents from various suppliers.
| Supplier | Product Name | Catalog Number | Purity | CAS Number | Molecular Weight |
| JenKem Technology | Monodisperse Hydroxyl PEG8 Propionic Acid | HO-PEG8-PA | ≥ 95% | N/A | 442.5 g/mol |
| Sigma-Aldrich | HO-PEG-Propionic acid hydroxyl PEG8 propionic acid, monodisperse | Inquire | Solid | N/A | N/A |
| PurePEG | Hydroxy-PEG8-acid | Inquire | >95% | 937188-60-8 | 442.5 g/mol |
| MedChemExpress | This compound (Hydroxy-PEG8-acid) | HY-113367 | 99.93% | 937188-60-8 | 442.5 g/mol |
| BroadPharm | Hydroxy-PEG8-acid sodium salt | BP-25145 | >95% | N/A | 464.48 g/mol (sodium salt) |
| Creative PEGWorks | HO-PEG-COOH | PHB-910 to PHB-914 (Varies by MW) | >95% | N/A | Varies |
Experimental Protocols and Methodologies
While specific experimental protocols are highly dependent on the application, the primary use of this compound involves bioconjugation reactions. The terminal carboxylic acid can be activated to react with primary amine groups on biomolecules, such as proteins or peptides, to form a stable amide bond.
A general workflow for such a conjugation is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid terminus of the PEG linker is typically activated using carbodiimide (B86325) chemistry, most commonly with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) and N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable amine-reactive NHS ester.
-
Reaction with the Biomolecule: The activated PEG linker is then reacted with the biomolecule containing free primary amine groups (e.g., lysine (B10760008) residues) in a suitable buffer, typically at a pH of 7.2-8.5.
-
Purification: The resulting PEGylated biomolecule is purified from excess PEG linker and reaction byproducts using techniques such as size exclusion chromatography (SEC) or dialysis.
Visualizing the Sourcing Workflow
The process of identifying and procuring the correct PEG linker for a specific research need can be visualized as a straightforward workflow.
Signaling Pathways and Logical Relationships
In many applications, this compound serves as a linker to attach a payload, such as a small molecule drug, to a targeting moiety, like an antibody. This forms an Antibody-Drug Conjugate (ADC). The logical relationship in the design of such a conjugate is illustrated below.
Methodological & Application
Application Notes and Protocols for the Use of HO-PEG8-CH2CH2COOH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-PEG8-CH2CH2COOH is a heterobifunctional linker containing a terminal hydroxyl group and a carboxylic acid, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This discrete PEG linker (dPEG®) offers significant advantages in bioconjugation by enhancing the solubility and biocompatibility of the resulting conjugates while providing a flexible spacer arm to minimize steric hindrance.[1][2] The terminal carboxylic acid can be chemically activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, forming stable amide bonds.[3][4] This allows for the covalent attachment of this PEG linker to various biomolecules, enabling applications in drug delivery, antibody-drug conjugate (ADC) development, and diagnostics.[5]
The PEG8 spacer improves the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic volume, which can lead to a longer circulation half-life and reduced immunogenicity. These application notes provide detailed protocols for the activation of this compound and its conjugation to proteins, along with data on expected outcomes and characterization methods.
Data Presentation
The efficiency of bioconjugation and the properties of the resulting conjugate are influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following tables summarize typical quantitative data for bioconjugation reactions involving the activation of carboxylic acids and their reaction with primary amines on proteins.
| Parameter | Condition | Typical Value/Range | Analytical Method |
| Activation Reaction | |||
| EDC Molar Excess | Relative to this compound | 1.5 - 2.0 equivalents | - |
| NHS Molar Excess | Relative to this compound | 1.5 - 2.0 equivalents | - |
| Activation Time | Room Temperature | 15 - 30 minutes | - |
| Conjugation Reaction | |||
| Activated Linker:Protein Molar Ratio | For IgG (150 kDa) | 5:1 to 20:1 | Mass Spectrometry, HPLC |
| Conjugation Yield (Mono-PEGylated) | Optimized Conditions | Can reach up to 86% | HPLC, SDS-PAGE |
| Degree of Labeling (DOL) | 20-fold molar excess (for IgG) | 4 - 6 PEGs per antibody | Mass Spectrometry, UV-Vis |
| Stability of Conjugate | |||
| Amide Bond Half-life | Physiological pH | Very stable | HPLC, Mass Spectrometry |
| NHS-ester Intermediate Half-life | pH 7.0, 0°C | 4 - 5 hours | UV-Vis (monitoring NHS release) |
| pH 8.6, 4°C | 10 minutes | UV-Vis (monitoring NHS release) | |
| Impact on Biological Activity | |||
| Retention of Binding Affinity (Kd) | Site-specific PEGylation | Minor loss of affinity (e.g., ~5-fold decrease) | Surface Plasmon Resonance (SPR) |
| Retention of In Vitro Bioactivity | Varies by protein and PEGylation site | 20% - >90% | Cell-based assays, Enzyme kinetics |
Experimental Protocols
Protocol 1: Activation of this compound using EDC and NHS
This protocol describes the activation of the terminal carboxylic acid of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated linker can then be used for conjugation to proteins or other amine-containing molecules.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Reaction vials
-
Magnetic stirrer
Procedure (Aqueous Method):
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Add EDC-HCl and NHS (or Sulfo-NHS) to the this compound solution. A molar excess of 1.5-2.0 equivalents of both EDC and NHS is recommended.
-
Incubate the reaction for 15 minutes at room temperature with gentle stirring.
-
The resulting activated NHS-ester solution is now ready for immediate use in the conjugation reaction (Protocol 2). Due to the limited half-life of the NHS ester in aqueous solution, proceed to the next step without delay.
Procedure (Organic Solvent Method):
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add EDC-HCl (2.0 equivalents) and NHS (2.0 equivalents) to the solution.
-
Stir the reaction at room temperature for 30 minutes.
-
The activated linker in the organic solvent is ready for conjugation.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol details the reaction of the activated this compound-NHS ester with primary amines on a target protein.
Materials:
-
Activated this compound-NHS ester solution (from Protocol 1)
-
Target protein (e.g., antibody) in a suitable buffer
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50mM borate (B1201080) buffer, pH 8.0-8.5. Note: Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Ensure the protein is in the appropriate Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the activation was performed in an aqueous buffer, adjust the pH of the activated linker solution to 7.2-7.5 by adding concentrated Conjugation Buffer.
-
Add the desired molar excess (e.g., 10- to 20-fold) of the activated this compound-NHS ester solution to the protein solution with gentle mixing. If the activated linker is in an organic solvent, the volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
-
Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
Protocol 3: Characterization of the PEGylated Protein
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity.
Methods:
-
Degree of Labeling (DOL): The average number of PEG linkers per protein can be determined using mass spectrometry (MALDI-TOF or ESI-LC/MS). The increase in molecular weight corresponds to the number of attached PEG molecules.
-
Purity and Aggregation: Size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and detect any aggregation.
-
Confirmation of Conjugation: SDS-PAGE analysis will show an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.
-
Biological Activity: The functional activity of the PEGylated protein should be assessed using relevant in vitro assays, such as ELISA or SPR for binding affinity, or cell-based assays for functional response.
Visualizations
Caption: EDC/NHS activation and conjugation of this compound.
Caption: Experimental workflow for bioconjugation.
Caption: ADC mechanism of action via a PEG8 linker.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. Development of a UPLC-MS/MS assay for determination of PA-PEG8-PA polymers in rat plasma coupled with [M - H]- to enhance sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Conjugating HO-PEG8-CH2CH2COOH to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely employed strategy in drug development to enhance the therapeutic properties of various agents. The addition of a PEG spacer can improve a molecule's solubility and stability, reduce its immunogenicity, and prolong its circulation half-life.[1][2] This document provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, HO-(CH2CH2O)8-CH2CH2COOH (HO-PEG8-CH2CH2COOH), to a molecule containing a primary amine.
The protocol described herein utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of the PEG linker and the primary amine of the target molecule.[3][4][5] This two-step process first involves the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to create a more stable, amine-reactive NHS ester, which subsequently couples with the primary amine to yield the final conjugate.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Notes |
| This compound | Various | Store at -20°C, desiccated. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) | Various | Store at 4°C, desiccated; hygroscopic. |
| N-hydroxysuccinimide (NHS) | Various | Store at 4°C, desiccated; hygroscopic. |
| Amine-containing molecule | N/A | The molecule to be conjugated. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Various | For dissolving PEG reagent and NHS. |
| 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7-6.0) | Various | Activation buffer. |
| Phosphate-buffered saline (PBS) (pH 7.2-8.0) | Various | Conjugation buffer; must be free of primary amines. |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine) | Various | To stop the reaction. |
| Reaction vials | Various | |
| Magnetic stirrer and stir bars | Various | |
| Standard laboratory glassware | Various | |
| Purification supplies (e.g., size exclusion chromatography column, dialysis tubing) | Various |
Experimental Protocols
This section details the step-by-step procedure for the conjugation of this compound to a primary amine. The protocol is divided into three main stages: preparation of reagents, activation of the PEG linker, and conjugation to the amine-containing molecule, followed by quenching.
Preparation of Reagents
Proper preparation of reagents is critical for successful conjugation.
-
Equilibrate Reagents: Allow this compound, EDC-HCl, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare Buffers:
-
Activation Buffer: Prepare 0.1 M MES buffer and adjust the pH to a range of 4.7-6.0.
-
Conjugation Buffer: Prepare PBS at a pH of 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris, Glycine) as they will compete in the reaction.
-
-
Dissolve Reagents:
-
This compound: Prepare a stock solution of the PEG linker in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction.
-
Amine-containing Molecule: Dissolve the amine-containing molecule in the conjugation buffer (PBS, pH 7.2-8.0).
-
EDC-HCl and NHS: Prepare stock solutions of EDC-HCl and NHS in anhydrous DMF or DMSO immediately before use. Do not store these solutions for extended periods as their activity will decrease.
-
Activation of this compound
This two-step process activates the carboxylic acid group of the PEG linker for reaction with the primary amine.
-
Initial Reaction Mixture: In a reaction vial, dissolve the desired amount of this compound (1 equivalent) in the activation buffer (MES, pH 4.7-6.0).
-
Addition of EDC and NHS: Add EDC-HCl (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the PEG solution. A molar excess of the activating agents ensures efficient conversion to the NHS ester.
-
Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
Conjugation to Primary Amine
-
pH Adjustment: Increase the pH of the reaction mixture to 7.2-8.0 by adding the amine-containing molecule solution in PBS. The reaction of the NHS-activated molecule with the primary amine is most efficient at this pH range.
-
Conjugation Reaction: Add the amine-containing molecule to the activated PEG solution. The molar ratio of the activated PEG to the amine-containing molecule should be optimized for the specific application, but a starting point of 5- to 20-fold molar excess of the PEG linker is recommended.
-
Incubation: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching the Reaction
-
Addition of Quenching Buffer: To stop the reaction and consume any unreacted NHS esters, add a quenching buffer such as 1 M Tris-HCl (pH 7.5) or 1 M Glycine to a final concentration of 50-100 mM.
-
Incubation: Allow the quenching reaction to proceed for 10-15 minutes at room temperature.
Purification and Characterization
Following the conjugation reaction, the desired PEGylated product must be purified from unreacted reagents and byproducts.
-
Purification: Common methods for purifying PEGylated molecules include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG, EDC, and NHS byproducts.
-
Dialysis or Ultrafiltration: Useful for removing small molecule impurities.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for both purification and analysis of the reaction mixture.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge, which can be altered by PEGylation.
-
-
Characterization: The successful conjugation and purity of the product can be confirmed using various analytical techniques:
-
Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the molecular weight of the PEGylated product.
-
HPLC: To assess the purity of the conjugate.
-
NMR Spectroscopy: To confirm the structure of the conjugate.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes.
Table 1: Molar Ratios of Reagents
| Reagent | Equivalents | Notes |
| This compound | 1 | |
| EDC-HCl | 1.5 - 2.0 | A slight excess ensures efficient activation. |
| NHS | 1.5 - 2.0 | Stabilizes the activated intermediate. |
| Amine-containing Molecule | 0.05 - 0.2 | A molar excess of PEG linker is typically used to drive the reaction to completion. |
Table 2: Reaction Conditions
| Step | Parameter | Value | Notes |
| Activation | pH | 4.7 - 6.0 | Optimal for EDC/NHS chemistry. |
| Temperature | Room Temperature | ||
| Time | 15 - 30 minutes | ||
| Conjugation | pH | 7.2 - 8.0 | Favors reaction with primary amines. |
| Temperature | Room Temperature or 4°C | ||
| Time | 2 hours - overnight |
Diagrams
Chemical Reaction Pathway
References
Application Notes and Protocols: EDC/NHS Coupling Reaction with Hydroxy-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins, peptides, and other biomolecules with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. PEGylation can enhance solubility, increase serum half-life, reduce immunogenicity, and improve the overall stability of the conjugated molecule.[1][2][3] The EDC/NHS coupling reaction is a popular and versatile method for achieving this, creating a stable amide bond between a carboxyl group and a primary amine.[4][5]
This document provides detailed application notes and protocols for the conjugation of Hydroxy-PEG8-acid to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. Hydroxy-PEG8-acid is a heterobifunctional PEG linker featuring a terminal carboxylic acid and a hydroxyl group. The carboxylic acid can be activated by EDC/NHS to react with primary amines, while the hydroxyl group offers a potential site for further modification. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate.
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two main steps. First, EDC activates the carboxyl group of Hydroxy-PEG8-acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS or Sulfo-NHS.
Experimental Protocols
Two primary protocols are presented: a two-step protocol, which is generally preferred to minimize self-conjugation of molecules containing both carboxyl and amine groups, and a one-step protocol for simpler conjugations.
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| Hydroxy-PEG8-acid | Purity >95% | -20°C, desiccated |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular Biology Grade | 4°C, desiccated |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Molecular Biology Grade | 4°C, desiccated |
| Amine-containing Molecule (e.g., protein, peptide) | Purified | As per manufacturer's recommendation |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0 | 4°C |
| Coupling Buffer | PBS (Phosphate-Buffered Saline), pH 7.2-8.0 | Room Temperature |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5 | 4°C |
| Desalting Columns or Dialysis Cassettes | Appropriate MWCO | Room Temperature |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | For non-aqueous reactions | Room Temperature |
Protocol 1: Two-Step Aqueous Coupling Reaction
This method is ideal for biomolecules that contain both carboxyl and amine groups to prevent polymerization.
Step 1: Activation of Hydroxy-PEG8-acid
-
Equilibrate EDC and Sulfo-NHS (or NHS) to room temperature before use.
-
Dissolve Hydroxy-PEG8-acid in Activation Buffer to the desired concentration (e.g., 10-20 mM).
-
Add Sulfo-NHS to a final concentration of ~5 mM.
-
Add EDC to a final concentration of ~2 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
Step 2: Conjugation to the Amine-containing Molecule
-
Optional but recommended: Remove excess EDC and byproducts by passing the activated Hydroxy-PEG8-acid solution through a desalting column equilibrated with Coupling Buffer.
-
Immediately add the activated Hydroxy-PEG8-acid solution to the amine-containing molecule, which has been dissolved in Coupling Buffer. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.
-
A typical molar ratio of activated PEG to the amine-containing molecule is 10-50 fold excess of the PEG linker.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes. Hydroxylamine hydrolyzes non-reacted NHS esters.
-
Purify the PEGylated conjugate using size-exclusion chromatography (SEC), dialysis, or other appropriate purification methods to remove unreacted PEG and quenching reagents.
Protocol 2: One-Step Aqueous Coupling Reaction
This protocol is simpler but may lead to self-conjugation if the target molecule also contains accessible carboxyl groups.
-
Dissolve the amine-containing molecule in Coupling Buffer (pH 7.2-7.5).
-
Dissolve Hydroxy-PEG8-acid, EDC, and NHS in the Coupling Buffer in a separate tube. A common molar ratio is 1:2:5 for Amine:EDC:NHS, with a 10-20 fold molar excess of this mixture over the Hydroxy-PEG8-acid.
-
Add the Hydroxy-PEG8-acid/EDC/NHS mixture to the amine-containing molecule solution.
-
React for 2 hours at room temperature.
-
Quench the reaction as described in the two-step protocol.
-
Purify the conjugate.
Data Presentation and Characterization
The success of the conjugation reaction should be confirmed by analytical techniques.
| Parameter | Method | Expected Result |
| Conjugation Efficiency | SDS-PAGE | Shift in the molecular weight of the protein band corresponding to the mass of the attached PEG. |
| HPLC (SEC or RP) | Appearance of a new peak with a different retention time compared to the unconjugated molecule. | |
| Degree of PEGylation | MALDI-TOF Mass Spectrometry | A mass shift corresponding to the molecular weight of the Hydroxy-PEG8-acid (MW: 464.5 g/mol ) or multiples thereof. |
| Purity of Conjugate | HPLC, Capillary Electrophoresis | Quantification of the percentage of the desired PEGylated product versus unconjugated starting materials and byproducts. |
Table 1: Methods for Characterization of PEGylated Conjugates.
| Reagent | Recommended Molar Ratio (relative to Amine) | Notes |
| Hydroxy-PEG8-acid | 10 - 50 x | Higher excess can drive the reaction to completion but may complicate purification. |
| EDC | 2 - 10 x | Prone to hydrolysis, should be prepared fresh. |
| NHS / Sulfo-NHS | 5 - 20 x | Increases the stability of the activated intermediate. |
Table 2: Recommended Molar Ratios for EDC/NHS Coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, properly stored reagents. Equilibrate to room temperature before opening to prevent moisture condensation. |
| Incorrect pH | Ensure the activation step is performed at pH 4.7-6.0 and the coupling step at pH 7.2-8.0. | |
| Presence of amine-containing buffers | Use non-amine buffers like MES and PBS for the respective steps. | |
| Precipitation of Protein | Change in protein solubility upon conjugation | Optimize the degree of PEGylation. Perform the reaction at a lower temperature (4°C). |
| Multiple PEGylation Sites | High molar excess of PEG linker | Reduce the molar ratio of Hydroxy-PEG8-acid to the target molecule. |
Table 3: Troubleshooting Guide for EDC/NHS Coupling Reactions.
Conclusion
The EDC/NHS coupling chemistry provides a robust and efficient method for the conjugation of Hydroxy-PEG8-acid to a wide range of amine-containing biomolecules. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, researchers can achieve successful PEGylation, leading to conjugates with improved therapeutic potential. The protocols and data presented in these application notes serve as a starting point, and optimization may be necessary for specific applications.
References
Application Notes and Protocols for the Development of PROTACs Utilizing a PEG8 Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Proteolysis-Targeting Chimeras (PROTACs) that incorporate an 8-unit polyethylene (B3416737) glycol (PEG8) linker. PROTACs are innovative heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand for recruiting an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The PEG8 linker, due to its physicochemical properties, is a commonly employed and effective choice in PROTAC design.
The length and composition of the linker are critical for the efficacy of a PROTAC, as they influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][6][7] PEG linkers are hydrophilic, which can enhance the solubility and cell permeability of the PROTAC molecule.[1][5][6][8][9] The PEG8 linker, in particular, offers a balance of flexibility and length that is often a successful starting point for optimization.[1][10]
Data Presentation
Table 1: Hypothetical In Vitro Degradation Efficacy (DC50) and Maximum Degradation (Dmax) for a Series of PROTACs with Varying PEG Linker Lengths Targeting Protein X.
| PROTAC ID | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 120 | 75 |
| PROTAC-2 | PEG6 | 55 | 88 |
| PROTAC-3 | PEG8 | 25 | 95 |
| PROTAC-4 | PEG10 | 60 | 85 |
| PROTAC-5 | PEG12 | 150 | 70 |
| Data is hypothetical and for illustrative purposes, based on the principle of linker optimization. In this example, the PEG8 linker demonstrates the most potent degradation activity.[10] |
Table 2: Cellular Target Engagement of a Representative BTK PROTAC Utilizing a PEG8 Linker.
| PROTAC ID | Target | Engagement IC50 (nM) | Cell Line |
| BTK-PROTAC-PEG8 | BTK | 85 | K562 |
| This table illustrates a typical parameter for evaluating target engagement in a cellular context.[2] |
Mandatory Visualizations
Caption: Mechanism of action of a PROTAC with a PEG8 linker.
Caption: Experimental workflow for PROTAC development and evaluation.
Caption: Effect of BRD4 degradation on downstream signaling.[1]
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol outlines a general method for the coupling of a carboxylic acid-functionalized component (either the POI ligand or E3 ligase ligand) with an amine-functionalized PEG8 linker, followed by a subsequent coupling to the final component.
Materials:
-
Component A with a terminal carboxylic acid (e.g., (S, R, S)-AHPC-PEG8-acid for VHL-recruiting PROTACs)[1]
-
Component B with a terminal amine (POI ligand-amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Ethyl acetate
-
LC-MS for reaction monitoring
-
Flash column chromatography or preparative HPLC for purification
Procedure:
-
Under a nitrogen atmosphere, dissolve Component A-COOH (1.0 eq) in anhydrous DMF.[11]
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[11]
-
Add Component B-Amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight (12-16 hours).[11]
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.[11]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.[11]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[11]
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein following treatment with a PROTAC.[2]
Materials:
-
Relevant cultured mammalian cell line expressing the POI
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Plating: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours.[10]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A typical starting concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).[10]
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations. Incubate for a set time course (e.g., 2, 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Aspirate the medium, wash the cells once with cold PBS, and then add lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary antibody against the target protein and the loading control overnight at 4°C.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.[2]
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged VHL complex)
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
PROTAC compound with PEG8 linker
-
Assay buffer
-
Low-volume 384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the POI, E3 ligase, and labeled antibodies in assay buffer.
-
In a microplate, add the labeled POI and E3 ligase proteins.[1]
-
Add increasing concentrations of the PROTAC compound to the wells. Include a no-PROTAC control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow complex formation.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at both donor and acceptor wavelengths, e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increase in the TR-FRET ratio indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.[1] Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration-dependency of complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for HO-PEG8-CH2CH2COOH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-PEG8-CH2CH2COOH is a discrete polyethylene (B3416737) glycol (dPEG®) linker that is increasingly utilized in advanced drug delivery systems. This heterobifunctional linker possesses a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by an eight-unit polyethylene glycol chain. This well-defined structure offers several advantages in the design of drug conjugates and nanomedicines, including enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the conjugated therapeutic agent.[1][2][3] The PEG8 spacer provides a precise length, which is crucial for optimizing the distance between a targeting moiety and a therapeutic payload, or for facilitating the formation of stable ternary complexes in applications like PROTACs (Proteolysis Targeting Chimeras).[4][5]
The terminal carboxylic acid allows for straightforward conjugation to primary amines on therapeutic molecules or targeting ligands through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).[6] The hydroxyl group offers a secondary site for further modification or attachment to a drug delivery vehicle. This document provides detailed application notes and experimental protocols for the use of this compound in various drug delivery contexts, including bioconjugation, nanoparticle functionalization, and the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.
Core Applications and Methodologies
The primary applications of this compound in drug delivery revolve around its function as a flexible, hydrophilic spacer to connect different molecular entities.
1. Bioconjugation and Small Molecule Drug Modification: The linker can be used to improve the solubility and half-life of small molecule drugs. The carboxylic acid end is typically activated to react with an amine on the drug, while the hydroxyl end can remain free or be further functionalized.
2. Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. PEG linkers, such as PEG8, have been shown to improve the hydrophilicity of ADCs, which is particularly beneficial for high drug-to-antibody ratio (DAR) conjugates, reducing aggregation and improving pharmacokinetics.[7][8]
3. Nanoparticle Drug Delivery: The surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) can be functionalized with this compound. The PEG chain provides a "stealth" layer that can reduce opsonization and clearance by the mononuclear phagocyte system, prolonging circulation time.[9][10] The terminal functional groups can then be used to attach targeting ligands or drugs.
4. PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[4] The linker connecting the target-binding ligand and the E3 ligase ligand is critical for efficacy. PEG linkers are widely used to enhance the solubility and cell permeability of PROTACs and to optimize the spatial orientation for ternary complex formation.[11][12]
Data Presentation: Representative Quantitative Data
The following tables summarize representative quantitative data for drug delivery systems utilizing PEG8 linkers. This data is illustrative and based on typical findings for similar PEGylated systems to provide a baseline for experimental design.
Table 1: Representative Characteristics of a PEG8-Conjugated Antibody-Drug Conjugate (ADC) [7][8]
| Parameter | DAR4-ADC (No PEG) | DAR8-ADC (PEG4 Linker) | DAR8-ADC (PEG8 Linker) | DAR8-ADC (PEG12 Linker) |
| Hydrophobicity (HIC Retention Time) | High | Moderate | Low | Very Low |
| Aggregation upon Storage | High | Moderate | Low | Very Low |
| In Vitro Cytotoxicity (IC50) | Nanomolar Range | Nanomolar Range | Nanomolar Range | Nanomolar Range |
| Pharmacokinetic Profile (Exposure) | Standard | Improved | Significantly Improved | Significantly Improved |
| In Vivo Antitumor Activity | Effective | More Effective | Strong Activity | Strong Activity |
| In Vivo Tolerability | Standard | Improved | Improved | Highly Tolerated |
Table 2: Representative Data for a PEG8-Functionalized Nanoparticle Drug Delivery System [13][14]
| Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles (PEG8) |
| Drug Loading Capacity (w/w %) | 8 ± 2.1 | 10 ± 1.5 |
| Encapsulation Efficiency (%) | ~90% | ~95% |
| In Vitro Drug Release (pH 7.4, 24h) | ~40% | ~25% (Sustained Release) |
| In Vitro Drug Release (pH 5.5, 24h) | ~70% | ~65% (Sustained Release) |
| Cellular Uptake (in cancer cells) | Moderate | High |
| Blood Circulation Half-life | Short | Prolonged |
Experimental Protocols
Protocol 1: General Amide Coupling of this compound to an Amine-Containing Molecule (e.g., Drug, Ligand)
This protocol describes the activation of the carboxylic acid moiety of the linker using EDC and NHS for subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (Molecule-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Purification system (e.g., Preparative HPLC or Size Exclusion Chromatography)
Procedure:
-
Dissolution: Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
Activation:
-
Add NHS (1.5 equivalents) to the linker solution.
-
Add EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation:
-
Dissolve the Molecule-NH2 (1.0 equivalent) in Coupling Buffer.
-
Add the activated linker solution to the Molecule-NH2 solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction and consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Purify the conjugate (HO-PEG8-Molecule) from excess reagents using preparative HPLC or an appropriate size exclusion chromatography column.
-
Characterization: Confirm the successful conjugation and purity of the product using LC-MS and NMR.
Diagram: Experimental Workflow for Amide Coupling
Caption: Workflow for conjugating this compound to an amine-containing molecule.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a modular approach for synthesizing a PROTAC, where the linker connects a target protein ligand (POI Ligand) and an E3 ligase ligand. This example assumes the POI ligand has a free amine and the E3 ligase ligand has a free hydroxyl group.
Materials:
-
POI Ligand-NH2
-
E3 Ligase Ligand-OH
-
This compound
-
EDC, NHS
-
Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous solvents (DMF, THF)
Procedure:
Step A: Conjugation of Linker to POI Ligand
-
Follow Protocol 1 to conjugate the carboxylic acid end of this compound to the amine group of POI Ligand-NH2.
-
Purify the intermediate product: HO-PEG8-CONH-POI Ligand.
Step B: Mitsunobu Reaction to Attach E3 Ligase Ligand
-
Dissolve the HO-PEG8-CONH-POI Ligand intermediate (1.0 equivalent) and the E3 Ligase Ligand-OH (1.2 equivalents) in anhydrous THF.
-
Add PPh3 (1.5 equivalents) to the solution and cool to 0°C.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the final PROTAC molecule by preparative HPLC.
Diagram: PROTAC Synthesis Signaling Pathway
Caption: Modular synthesis and mechanism of action for a PROTAC utilizing a PEG8 linker.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic activity of a drug conjugate.[15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Drug conjugate stock solution (dissolved in DMSO)
-
Free drug stock solution (for comparison)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
-
Drug Treatment:
-
Prepare serial dilutions of the drug conjugate and the free drug in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug solutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Diagram: Logical Relationship in Cytotoxicity Assay
Caption: Step-by-step workflow for an in vitro MTT cytotoxicity assay.
Conclusion
This compound is a versatile and valuable tool for the development of sophisticated drug delivery systems. Its discrete nature allows for the creation of homogeneous conjugates with reproducible pharmacological properties. The protocols and representative data provided in these application notes offer a starting point for researchers to harness the benefits of this linker in their own drug development projects, from enhancing the properties of small molecules to constructing advanced ADCs, nanoparticles, and PROTACs. Careful optimization of reaction conditions and thorough characterization of the final conjugates are essential for successful application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. benchchem.com [benchchem.com]
- 10. The controlled intravenous delivery of drugs using PEG-coated sterically stabilized nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Protein Labeling with Hydroxy-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can lead to an increased hydrodynamic size, which in turn can extend the circulating half-life by reducing renal clearance.[1][2] Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic enzymes and reduce its immunogenicity.[1][2] Hydroxy-PEG8-acid is a heterobifunctional linker featuring a terminal hydroxyl group and a carboxylic acid, connected by an eight-unit polyethylene glycol spacer. The carboxylic acid moiety allows for covalent conjugation to primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group) on a protein's surface through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry, utilizing activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The hydrophilic PEG spacer enhances the solubility of the resulting conjugate.[3]
This document provides a detailed experimental protocol for the labeling of proteins with Hydroxy-PEG8-acid, including methods for purification and characterization of the resulting PEGylated protein.
Principle of the Method
The covalent conjugation of Hydroxy-PEG8-acid to a protein is a two-step process. First, the carboxylic acid group of the PEG linker is activated by EDC in the presence of NHS to form a more stable NHS ester. This amine-reactive intermediate is then added to the protein solution, where it reacts with primary amine groups on the protein surface to form a stable amide linkage. The reaction is most efficient at a slightly basic pH (7-8) to ensure that the primary amines are deprotonated and thus nucleophilic.
Data Presentation
The efficiency of protein PEGylation can be influenced by several factors, including the molar ratio of reactants, protein concentration, pH, and reaction time. The following tables provide a summary of typical quantitative data for the labeling of a model protein (e.g., a monoclonal antibody) with Hydroxy-PEG8-acid. These values should be considered as a starting point, and optimization for each specific protein is recommended.
Table 1: Reactant Concentrations and Ratios for Optimal Labeling
| Parameter | Recommended Range | Typical Value | Notes |
| Protein Concentration | 1 - 20 mg/mL | 5 mg/mL | Higher concentrations can increase labeling efficiency but may also lead to aggregation. |
| Hydroxy-PEG8-acid:Protein Molar Ratio | 5:1 - 50:1 | 20:1 | A higher molar excess of the PEG linker drives the reaction towards a higher degree of labeling. |
| EDC:Hydroxy-PEG8-acid Molar Ratio | 1:1 - 2:1 | 1.5:1 | Sufficient EDC is required to activate the carboxylic acid of the PEG linker. |
| NHS:Hydroxy-PEG8-acid Molar Ratio | 1:1 - 2:1 | 1.5:1 | NHS is used to stabilize the activated intermediate, improving reaction efficiency. |
Table 2: Typical Labeling Efficiency and Degree of Labeling (DOL)
| Parameter | Expected Outcome | Method of Analysis |
| Labeling Efficiency (Conversion of Protein) | > 80% | SDS-PAGE, SEC-HPLC |
| Degree of Labeling (PEG molecules per protein) | 1 - 4 | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Yield of Mono-PEGylated Protein | 40 - 70% | SEC-HPLC, IEX-HPLC |
Experimental Protocols
Materials and Reagents
-
Hydroxy-PEG8-acid sodium salt
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM carbonate/bicarbonate buffer, pH 8.0-8.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification System: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) column.
-
Dialysis cassettes (appropriate molecular weight cut-off)
-
Standard laboratory equipment (pH meter, centrifuge, spectrophotometer)
Protocol 1: Preparation of Reagents
-
Protein Solution: Prepare the protein of interest in the chosen Reaction Buffer at a concentration of 1-20 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
Hydroxy-PEG8-acid Stock Solution: Immediately before use, dissolve the Hydroxy-PEG8-acid sodium salt in anhydrous DMF or DMSO to a concentration of 100 mM.
-
EDC Stock Solution: Prepare a 100 mM solution of EDC in anhydrous DMF or DMSO immediately before use.
-
NHS/Sulfo-NHS Stock Solution: Prepare a 100 mM solution of NHS or Sulfo-NHS in anhydrous DMF or DMSO immediately before use.
Protocol 2: Protein Labeling with Hydroxy-PEG8-acid
-
Activation of Hydroxy-PEG8-acid:
-
In a microcentrifuge tube, combine the required volume of the Hydroxy-PEG8-acid stock solution with the EDC and NHS/Sulfo-NHS stock solutions at a molar ratio of 1:1.5:1.5 (Hydroxy-PEG8-acid:EDC:NHS).
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Labeling Reaction:
-
Add the activated Hydroxy-PEG8-acid mixture to the protein solution. A typical starting point is a 20-fold molar excess of the PEG linker to the protein.
-
Gently mix the reaction solution and incubate at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
Protocol 3: Purification of the PEGylated Protein
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column with PBS or another suitable buffer.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the unlabeled protein and low molecular weight contaminants.
-
-
Ion-Exchange Chromatography (IEX):
-
IEX can be used to separate proteins based on their degree of labeling, as the addition of PEG chains can shield the protein's surface charges.
-
Equilibrate an appropriate IEX column (cation or anion exchange depending on the protein's pI) with a low-salt buffer.
-
Load the sample and elute with a salt gradient. Different PEGylated species (mono-, di-, etc.) may be resolved.
-
Protocol 4: Characterization of the PEGylated Protein
-
SDS-PAGE:
-
Analyze the purified PEGylated protein alongside the unlabeled protein using SDS-PAGE.
-
The PEGylated protein will show a significant increase in apparent molecular weight.
-
-
Mass Spectrometry (MS):
-
Determine the exact mass of the PEGylated protein using MALDI-TOF or ESI-MS to confirm the degree of labeling.
-
-
HPLC Analysis:
-
Use SEC-HPLC to assess the purity and aggregation state of the conjugate.
-
Reverse-phase HPLC (RP-HPLC) can also be used to separate different PEGylated species.
-
Visualizations
Caption: Experimental workflow for protein labeling with Hydroxy-PEG8-acid.
Caption: Chemical reaction pathway for EDC/NHS-mediated PEGylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Buffer contains primary amines (e.g., Tris).- Protein concentration is too low.- Insufficient molar excess of PEG reagent.- Inactive EDC or NHS (hydrolyzed). | - Use an amine-free buffer like PBS or carbonate/bicarbonate.- Concentrate the protein to >1 mg/mL.- Increase the molar excess of Hydroxy-PEG8-acid.- Use fresh or properly stored EDC and NHS. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein is unstable under reaction conditions. | - Keep the volume of organic solvent to <10% of the total reaction volume.- Optimize pH, temperature, or reaction time. |
| High Polydispersity (Multiple PEG Chains) | - Reaction pH is too high, activating many lysine residues.- Molar excess of PEG is too high. | - Consider lowering the reaction pH to favor N-terminal labeling.- Reduce the molar excess of the PEG reagent. |
| Loss of Protein Activity | - PEGylation occurred at a critical site for function.- Reaction conditions denatured the protein. | - Attempt to achieve more site-specific labeling by optimizing reaction conditions.- Perform the reaction at a lower temperature (4°C). |
References
Application Notes and Protocols for the Characterization of HO-Peg8-CH2CH2cooh Conjugates
Introduction
The molecule HO-Peg8-CH2CH2cooh, also known as α-hydroxy-ω-propionic acid octaethylene glycol, is a discrete, heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1] These linkers are crucial in bioconjugation for bridging two molecular entities, such as in the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[2][3][4] The defined length of the discrete PEG chain ensures batch-to-batch consistency, a critical factor in therapeutic development.[3] The hydroxyl (-OH) and carboxylic acid (-COOH) terminal groups allow for controlled, sequential conjugation to different functional groups on target molecules.
Thorough analytical characterization of the resulting conjugates is essential to ensure identity, purity, stability, and consistency, which are regulatory requirements for therapeutic products. This document provides detailed application notes and protocols for the key analytical techniques used to characterize conjugates synthesized with the this compound linker.
Application Notes
The characterization of bioconjugates involves a multi-faceted approach to confirm the covalent attachment of the PEG linker and to assess the purity and stability of the final product. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantification of PEG conjugates.
-
¹H NMR: This is the most common NMR method for characterizing PEG derivatives. It is used to:
-
Confirm the identity and purity of the initial this compound linker.
-
Verify the covalent attachment of the linker to a target molecule by observing the appearance of new signals or shifts in existing signals corresponding to the PEG chain and the terminal groups.
-
Quantify the degree of conjugation or PEGylation by comparing the integration of characteristic PEG proton signals to the signals of the conjugated molecule (e.g., a peptide or small molecule). It's important to correctly assign peaks, as ¹³C satellite peaks can sometimes be mistaken for terminal group signals, leading to erroneous quantification.
-
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of the conjugate, thereby confirming successful conjugation and determining the degree of PEGylation.
-
Electrospray Ionization (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI is a soft ionization technique ideal for analyzing large biomolecules like PEGylated proteins. It provides accurate molecular weight information for the intact conjugate. Deconvolution of the resulting charge-state envelope spectrum yields the zero-charge mass of the conjugate.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): MALDI is another soft ionization technique well-suited for determining the average molecular weight and degree of PEGylation. It is often faster than ESI-MS but may provide lower resolution.
-
Tandem MS (MS/MS): Used in conjunction with peptide mapping, MS/MS can identify the specific amino acid residues (e.g., lysine (B10760008) or N-terminus) where the PEG linker is attached.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying the conjugate from unreacted starting materials and other impurities.
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. It is effective for assessing the purity of the conjugate and can be used to monitor the stability of the conjugate over time by detecting degradation products. Coupling RP-HPLC with MS allows for the identification of various species in the sample.
-
Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic size. It is the primary method for detecting and quantifying aggregates, which are critical quality attributes for therapeutic proteins. It can also be used to separate the much larger PEG-protein conjugate from the smaller, unreacted PEG linker.
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating conjugates with different numbers of attached PEG linkers (e.g., species with 1, 2, or 3 PEGs attached). This allows for the determination of the drug-to-antibody ratio (DAR) distribution for ADCs.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for characterization and the relationship between analytical questions and the techniques used to answer them.
Caption: General experimental workflow for synthesis and characterization.
Caption: Relationship between analytical questions and techniques.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation
This protocol is for confirming the structure of the this compound linker and its conjugate with a small molecule or peptide.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample (linker or conjugate).
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Ensure the chosen solvent fully dissolves the sample and does not have signals that overlap with key sample peaks.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 (increase for dilute samples).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of polymer protons).
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K (25 °C).
-
-
Data Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the characteristic peaks. For this compound, expect a large signal from the PEG backbone protons (-O-CH₂-CH₂-O-) around 3.6 ppm.
-
Identify signals for the protons adjacent to the hydroxyl and carboxylic acid groups to confirm the linker structure.
-
For the conjugate, look for the appearance of signals from the conjugated molecule and potential shifts in the PEG signals near the linkage site.
-
Protocol 2: LC-ESI-MS for Intact Mass Analysis of a Protein Conjugate
This protocol describes the analysis of a protein conjugated with this compound.
-
Sample Preparation:
-
Dilute the purified conjugate sample to a final concentration of 0.1-1.0 mg/mL in a suitable buffer, such as 10 mM ammonium (B1175870) acetate.
-
If necessary, desalt the sample using a desalting column to remove non-volatile salts that can interfere with ionization.
-
-
LC Method (Reversed-Phase):
-
Column: C4 or C8 reversed-phase column suitable for proteins (e.g., Agilent Zorbax 300SB-C8).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.
-
Injection Volume: 5-10 µL.
-
-
MS Method (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Mass Range: 800-4000 m/z.
-
Source Temperature: 120-150 °C.
-
Data Acquisition: Profile mode.
-
-
Data Analysis:
-
Sum the spectra across the chromatographic peak corresponding to the conjugate.
-
Use deconvolution software (e.g., ProMass, MaxEnt) to convert the multiply charged spectrum into a zero-charge mass spectrum.
-
The resulting deconvoluted spectrum will show peaks corresponding to the unmodified protein and the protein with one or more PEG linkers attached. The mass difference should correspond to the mass of the added PEG linker minus the mass of water lost during amide bond formation.
-
Protocol 3: SEC-HPLC for Aggregation Analysis
This protocol is for quantifying high molecular weight species (aggregates) in the conjugate sample.
-
Sample Preparation:
-
Dilute the conjugate to a concentration of 1 mg/mL in the mobile phase buffer.
-
Filter the sample through a 0.22 µm filter if any particulate matter is visible.
-
-
HPLC Method:
-
Column: SEC column suitable for the molecular weight range of the protein conjugate (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another physiologically relevant buffer.
-
Flow Rate: 0.5-1.0 mL/min (isocratic).
-
Detection: UV absorbance at 280 nm.
-
Run Time: 20-30 minutes.
-
Injection Volume: 20-50 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The main peak corresponds to the monomeric conjugate. Peaks eluting earlier than the main peak are aggregates.
-
Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks and multiplying by 100. The acceptance criterion for aggregates is typically <5%, often <1%, for therapeutic proteins.
-
Data Presentation
Quantitative data from the characterization experiments should be summarized for clear interpretation and comparison.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |
|---|---|---|---|
| -O-CH₂ -CH₂ -O- (PEG Backbone) | ~3.65 | Multiplet | 32H |
| HO-CH₂ -CH₂- | ~3.71 | Triplet | 2H |
| -CH₂ -CH₂-COOH | ~3.68 | Triplet | 2H |
| -CH₂-CH₂ -COOH | ~2.55 | Triplet | 2H |
(Note: Shifts are approximate and depend on the solvent used)
Table 2: Expected Mass Data from Intact MS Analysis
| Species | Theoretical Mass (Da) | Observed Mass Shift (Da) | Technique |
|---|---|---|---|
| Unmodified Protein | Varies | N/A | LC-ESI-MS |
| This compound Linker | 426.49 | N/A | ESI-MS |
| Mono-PEGylated Protein | Mass of Protein + 408.47* | +408.47 | LC-ESI-MS |
| Di-PEGylated Protein | Mass of Protein + 816.94* | +816.94 | LC-ESI-MS |
(Note: Mass shift reflects the mass of the linker (426.49 Da) minus the mass of H₂O (18.02 Da) lost during amide bond formation)
Table 3: Typical HPLC Purity and Aggregation Analysis Parameters
| Analysis Type | Column | Mobile Phase | Typical Result | Acceptance Criteria |
|---|---|---|---|---|
| Purity | RP-HPLC (C8) | Acetonitrile/Water + 0.1% TFA | >98% Main Peak | >95% |
| Aggregation | SEC-HPLC | Phosphate Buffered Saline (PBS) | >99% Monomer | >98% Monomer |
| DAR Distribution | HIC-HPLC | Ammonium Sulfate Gradient | Defined peaks for DAR=0, 1, 2... | Application Specific |
References
Troubleshooting & Optimization
Technical Support Center: HO-Peg8-CH2CH2cooh Conjugation
Welcome to the technical support center for improving HO-Peg8-CH2CH2cooh conjugation efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions in a user-friendly format.
Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound to amine-containing molecules, such as proteins, peptides, or nanoparticles, using the popular EDC/NHS chemistry.
Issue 1: Low or No Conjugation Yield
-
Question: My final product shows very low or no conjugation of the PEG linker. What are the potential causes and how can I troubleshoot this?
-
Answer: Low conjugation efficiency is a frequent challenge that can stem from several factors related to reagents, reaction conditions, or the substrate itself. Here's a breakdown of potential causes and solutions:
-
Inactive Reagents:
-
EDC and NHS: These reagents are moisture-sensitive. Improper storage can lead to hydrolysis and inactivation. Always store EDC and NHS desiccated at -20°C.[1] Allow vials to equilibrate to room temperature before opening to prevent condensation. If you suspect degradation, use a fresh vial.
-
This compound: While more stable than EDC/NHS, improper storage can affect its integrity. Store at -20°C for long-term use.[2][3]
-
-
Suboptimal Reaction pH:
-
The two-step EDC/NHS reaction has distinct optimal pH ranges. The activation of the carboxylic acid on the PEG linker with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[4][5][6][7] The subsequent reaction of the NHS-activated PEG with the primary amine is most efficient at a physiological to slightly basic pH of 7.0-8.5.[5][8][9] Performing the entire reaction at a single, non-optimal pH can significantly reduce efficiency.
-
-
Presence of Competing Nucleophiles:
-
Steric Hindrance:
-
The amine groups on your target molecule might be sterically hindered or buried within its three-dimensional structure, making them inaccessible to the activated PEG linker.[1] Consider using a longer PEG spacer to overcome steric hindrance. In some cases, mild denaturation of a protein substrate might be necessary, but this should be approached with caution as it can affect protein function.[1]
-
-
Issue 2: Formation of Precipitates During the Reaction
-
Question: I observed precipitation in my reaction mixture. What could be the cause and how can I prevent it?
-
Answer: Precipitate formation can be due to several factors:
-
Reagent Solubility: this compound is generally soluble in aqueous buffers, but at very high concentrations, it might precipitate. Prepare stock solutions in an organic solvent like DMSO or DMF and add them to the reaction mixture.[4][10]
-
Protein Denaturation: If you are working with a protein, the reaction conditions (e.g., pH, organic solvent concentration) might be causing it to denature and precipitate. Ensure the final concentration of any organic solvent is low enough to be tolerated by your protein.
-
EDC/NHS Byproducts: The byproducts of the EDC reaction can sometimes have limited solubility. Ensure adequate mixing during the reaction to keep all components in solution.
-
Issue 3: Difficulty in Purifying the Final Conjugate
-
Question: I'm struggling to separate the PEGylated product from unreacted PEG and the native molecule. What purification methods are most effective?
-
Answer: The choice of purification method depends on the properties of your conjugate and the unreacted starting materials.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating molecules based on their hydrodynamic radius. Since PEGylation increases the size of the molecule, SEC is very effective at removing unreacted, smaller molecules like the native protein/peptide and excess PEG linker.[11][]
-
Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein.[11][] This change in charge can be exploited for separation using IEX. It is often used to separate species with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated).[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While PEG is hydrophilic, the overall hydrophobicity of the conjugate may be altered, allowing for separation from the unreacted protein.[][13] HIC can be a useful polishing step after initial purification by SEC or IEX.[13]
-
Reverse Phase Chromatography (RPC): RPC is highly effective for purifying smaller molecules like peptides and can be used to separate PEGylated peptides from their unmodified counterparts.[]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal molar ratio of PEG:EDC:NHS to my amine-containing molecule?
-
A1: A common starting point is a molar excess of the PEG linker and coupling reagents relative to the amine groups on your target molecule. A typical starting ratio is 1:5:10 (Target Amine:PEG:EDC/NHS), but this may require optimization depending on your specific application. Using a molar excess of the PEG linker helps to drive the reaction towards completion.[1]
-
-
Q2: How can I monitor the progress of the conjugation reaction?
-
A2: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using techniques like SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein. SEC can also be used to observe the formation of the higher molecular weight conjugate.[14]
-
-
Q3: What is the best way to quench the reaction?
-
A3: To stop the reaction, you can add a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine.[4][7][15] This will react with any remaining activated PEG linker. Another option is to proceed directly to a purification step like dialysis or a desalting column to remove excess reagents.[1]
-
-
Q4: Can I perform the conjugation as a one-step reaction?
-
A4: While a one-step reaction (adding all components together) is possible, a two-step reaction is generally recommended for higher efficiency and fewer side products.[6][15] The two-step process involves first activating the PEG-COOH with EDC/NHS at a low pH, followed by adjusting the pH and adding the amine-containing molecule.
-
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol provides a general framework. Optimal conditions may vary depending on the specific protein and desired degree of PEGylation.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Protein of interest in a non-amine-containing buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[15]
-
Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC, NHS, and this compound vials to room temperature before opening.
-
Prepare a 100 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound from the stock solution to the Activation Buffer.
-
Add a 5-fold molar excess of EDC and NHS to the PEG solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Adjust the pH of the activated PEG solution to 7.5 by adding the Coupling Buffer.
-
Immediately add the protein solution to the activated PEG solution. A 10-20 fold molar excess of PEG to the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and quenching reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Further purify the PEGylated protein from unmodified protein using SEC or IEX.
-
-
Analysis:
-
Analyze the purified fractions by SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein.
-
Quantify the degree of PEGylation using methods such as SEC with multi-angle light scattering (MALS) or mass spectrometry.
-
Data Presentation
Table 1: Troubleshooting Guide for Low Conjugation Efficiency
| Potential Cause | Recommended Action | Expected Outcome |
| Reagent Inactivity | Use fresh vials of EDC and NHS; store all reagents properly. | Increased reaction efficiency. |
| Suboptimal pH | Perform a two-step reaction with pH 4.5-6.0 for activation and pH 7.0-8.5 for conjugation. | Improved yield by optimizing each reaction step. |
| Competing Nucleophiles | Use amine-free buffers (e.g., MES, PBS, Borate). | Reduced side reactions and increased conjugation to the target molecule. |
| Low Molar Ratios | Increase the molar excess of PEG linker and coupling reagents. | Drives the reaction to completion, increasing the yield of the desired product. |
| Steric Hindrance | Consider a longer PEG spacer or mild denaturation of the substrate (with caution). | Improved accessibility of amine groups for conjugation. |
Visualizations
Caption: Two-step EDC/NHS conjugation workflow.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. axispharm.com [axispharm.com]
- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEGylated proteins: Optimizing conjugation reactions using triple detection SEC | Malvern Panalytical [malvernpanalytical.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
common problems in PEG linker conjugation reactions
Welcome to the technical support center for PEG linker conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and find answers to frequently asked questions related to PEGylation.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your PEGylation experiments.
Problem 1: Low or No Conjugation Yield
Q1: I am observing a very low or no yield of my PEGylated product. What are the potential causes and how can I troubleshoot this?
Low conjugation yield is a frequent issue in PEGylation. A systematic evaluation of your reagents and reaction conditions is the best approach to identify the root cause.
Troubleshooting Workflow:
Here is a logical workflow to diagnose the issue:
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degraded PEG Reagent | PEGylation reagents, especially NHS esters, are moisture-sensitive.[1][2][3] Store reagents at -20°C under an inert gas and with a desiccant.[1][3] Allow the vial to warm to room temperature before opening to prevent condensation.[2][3] Use a fresh vial if degradation is suspected.[4] |
| Inactive Protein/Substrate | Ensure the target functional groups (e.g., primary amines for NHS esters, free thiols for maleimides) are available and not sterically hindered.[5] For thiol-maleimide reactions, ensure disulfide bonds are adequately reduced.[5] |
| Suboptimal Reaction pH | The optimal pH is critical and depends on the conjugation chemistry. For NHS ester reactions with amines, a pH of 7-9 is generally recommended.[1][6] For maleimide (B117702) reactions with thiols, a pH of 6.5-7.5 is optimal to ensure the thiol is nucleophilic while minimizing side reactions.[7] |
| Incorrect Molar Ratio | A molar excess of the PEG reagent is often required to drive the reaction to completion.[5][8] A starting point of a 10- to 20-fold molar excess of the PEG linker over the target molecule is often recommended.[5][9] |
| Insufficient Reaction Time or Temperature | Reactions may be slow. Monitor the reaction over time (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration.[4][8] While higher temperatures can increase the reaction rate, they may also degrade the protein.[8] Most reactions are performed at room temperature or 4°C.[7][9] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule in NHS ester reactions.[1][2] Buffers containing thiols (e.g., DTT) should be avoided in maleimide reactions.[9] |
Problem 2: Undesirable Side Reactions and Product Heterogeneity
Q2: My final product is a complex mixture of multi-PEGylated species and positional isomers. How can I improve the selectivity of my reaction?
Product heterogeneity is a common challenge in PEGylation, arising from the presence of multiple reactive sites on the target molecule.
Strategies to Improve Selectivity:
-
Site-Specific PEGylation: Whenever possible, utilize site-specific conjugation strategies. This can involve introducing a unique functional group (e.g., a cysteine residue) at a specific location on the protein.[10]
-
Control of Reaction pH: For amine-reactive PEGs, lowering the pH can favor PEGylation of the N-terminal α-amino group over lysine (B10760008) ε-amino groups due to differences in their pKa values.[11]
-
Sterically Hindered PEG Reagents: Using branched or Y-shaped PEG reagents can increase selectivity for more sterically accessible amines on the protein surface.[3]
-
Enzymatic Ligation: Enzymes like transglutaminase can be used for highly site-selective conjugation.[10]
Logical Relationship of Factors Affecting Heterogeneity:
Problem 3: Challenges in Purification of PEGylated Products
Q3: I am struggling to separate my PEGylated protein from the unreacted protein and excess PEG reagent. What are the best purification strategies?
The purification of PEGylated proteins can be challenging due to the similar physicochemical properties of the different species in the reaction mixture.[12][]
Common Purification Techniques:
| Technique | Principle | Application | Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[] | Effective for removing unreacted PEG and separating native protein from PEGylated forms, especially for lower degrees of PEGylation.[12][14] | Resolution decreases as the number of attached PEG chains increases. Not suitable for separating positional isomers.[12][14] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge.[12] | Can separate species with different degrees of PEGylation as the PEG chains shield the protein's surface charges.[12][14] Can also be used to separate positional isomers at an analytical scale.[12] | Separation efficiency diminishes with increasing PEGylation.[12][14] |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity.[15] | Useful for analytical separations and can separate positional isomers.[12] | May require harsh conditions (e.g., organic solvents, high temperatures) that could denature the protein.[15] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions.[] | Can be a supplementary tool to IEX but generally has lower capacity and resolution.[] | Not always effective for separating PEGylated species.[12] |
| Ultrafiltration/Dialysis | Separation based on molecular weight cutoff.[12] | Good for removing unreacted PEG and buffer exchange.[1] | Cannot separate different PEGylated species from each other.[12] |
Problem 4: Difficulties in Characterizing PEGylated Conjugates
Q4: I am having trouble confirming the degree of PEGylation and identifying the attachment sites. What analytical techniques should I use?
The heterogeneity of PEG itself and the resulting conjugate mixture makes characterization challenging.[10][16]
Key Characterization Techniques:
-
Mass Spectrometry (MS): ESI-MS and MALDI-MS are powerful tools for determining the molecular weight of the conjugate and thus the degree of PEGylation.[16][17][18]
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC, IEX-HPLC, and RP-HPLC can be used to separate and quantify different PEGylated species.[16]
-
Peptide Mapping: This technique, often coupled with MS/MS, is used to identify the specific amino acid residues where the PEG chains are attached.[10]
-
Capillary Electrophoresis (CE): Provides high-resolution separation of PEGylated species based on size, charge, and conformation.[12]
Frequently Asked Questions (FAQs)
Q5: What are the most common PEG linker chemistries and their primary targets?
| PEG Linker Chemistry | Target Functional Group | Resulting Linkage | Key Features |
| NHS Ester | Primary Amines (-NH₂) | Amide | Highly reactive, but susceptible to hydrolysis.[2][19] |
| Maleimide | Thiols (-SH) | Thioether | Highly selective for thiols at neutral pH.[7][9] |
| Aldehyde | Primary Amines (-NH₂) | Secondary Amine (after reduction) | Requires a reductive amination step.[4][11] |
| Hydrazide | Aldehydes/Ketones | Hydrazone | Useful for conjugating to oxidized carbohydrates.[8] |
Q6: How does the length and shape of the PEG linker affect the final conjugate?
The properties of the PEG linker have a significant impact on the characteristics of the final product.
-
Length: Longer PEG chains generally lead to a greater increase in hydrodynamic size, which can improve serum half-life but may also reduce the biological activity of the conjugated molecule.[20]
-
Shape (Linear vs. Branched): Branched PEGs have a larger hydrodynamic volume compared to linear PEGs of the same molecular weight. This can provide more effective shielding of the protein surface, potentially reducing immunogenicity.[3]
Q7: Are there any known stability issues with PEG linkers?
Yes, the polyether backbone of PEG is susceptible to oxidative degradation.[21] This can be initiated by reactive oxygen species, transition metal ions, or exposure to light.[21] It is crucial to store PEG reagents and conjugates under appropriate conditions (e.g., protected from light and oxygen) to minimize degradation.[21]
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with an NHS Ester
-
Preparation of Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.4.[22] The protein concentration is typically in the range of 1-10 mg/mL.[1]
-
Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[1][2]
-
Conjugation Reaction: Add the desired molar excess (e.g., 20-fold) of the dissolved PEG-NHS ester to the protein solution.[1] Ensure the final concentration of the organic solvent is less than 10%.[1][2]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1][2]
-
Quenching: Terminate the reaction by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM.[22]
-
Purification: Remove unreacted PEG and byproducts by dialysis, gel filtration (SEC), or another suitable chromatographic technique.[1][2]
Protocol 2: General Procedure for Protein PEGylation with a Maleimide
-
Preparation of Thiol-Containing Protein: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP. Remove the reducing agent before adding the PEG-maleimide.
-
Preparation of Protein Solution: Dissolve the thiol-containing protein in a thiol-free buffer (e.g., PBS) at a pH of 6.5-7.5.[7][9]
-
Preparation of PEG-Maleimide Solution: Prepare a stock solution of the PEG-maleimide in a suitable buffer or organic solvent.[9][23]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide to the protein solution.[9][23]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[9][23]
-
Purification: Purify the conjugate using size exclusion chromatography, dialysis, or another appropriate method to remove unreacted PEG-maleimide.[9][23]
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 15. lcms.cz [lcms.cz]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enovatia.com [enovatia.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Proteins Conjugated with Hydroxy-PEG8-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins conjugated with Hydroxy-PEG8-acid. It includes frequently asked questions for a general overview and detailed troubleshooting guides for specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying PEGylated proteins?
The PEGylation process typically results in a complex mixture of components.[] This includes the desired mono-PEGylated protein, multi-PEGylated species, unreacted native protein, and excess PEGylation reagents.[] The main challenge is to effectively separate the target PEGylated protein from this heterogeneous mixture, especially from the unreacted protein and other PEGylated isoforms.
Q2: What are the most common chromatography methods for purifying proteins after PEGylation?
Several chromatography techniques are used, often in combination, to purify PEGylated proteins. The most common methods are:
-
Size-Exclusion Chromatography (SEC): This is often the first method used for PEGylated protein purification.[] It separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation, making it effective for removing unreacted, smaller PEG reagents and native proteins.[][2]
-
Ion-Exchange Chromatography (IEX): IEX is the most frequently used technique for purifying PEGylated proteins. It separates molecules based on differences in surface charge. The attachment of PEG chains can shield the protein's surface charges, altering its binding affinity to the IEX resin and allowing for the separation of different PEGylated species and even positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The effect of PEGylation on a protein's hydrophobicity can vary; it may increase or decrease depending on the native protein's properties. HIC can be a valuable supplementary method to IEX.
-
Reversed-Phase Chromatography (RPC): RPC is widely used for purifying peptides and small proteins and can be applied on an analytical scale to separate PEGylated conjugates and identify positional isomers.
Q3: How can I analyze the purity and composition of my final product?
A combination of analytical techniques is essential to confirm the purity and identity of the purified PEGylated protein:
-
SDS-PAGE: Provides a visual confirmation of the increase in molecular weight and an initial assessment of purity.
-
Size-Exclusion Chromatography (SEC-HPLC): Used to determine the presence of aggregates, unreacted protein, or free PEG.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the exact molecular weight of the conjugate, which reveals the number of PEG molecules attached per protein.
-
UV-Vis Spectroscopy: Measures protein concentration, typically at 280 nm.
Experimental Workflows and Method Selection
The purification strategy often involves multiple steps to achieve high purity. The choice of method depends on the specific characteristics of the protein and the desired purity level.
Caption: General experimental workflow for PEGylated protein purification.
The following diagram provides a logical guide for selecting the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Quantitative Data Summary
The selection of buffers and chromatographic media is critical for successful purification. The tables below summarize common starting conditions and compare different purification techniques.
Table 1: Typical Starting Buffers for Chromatography
| Chromatography Type | Typical Buffer System | Common pH Range | Salt Gradient (for elution) |
| Size-Exclusion (SEC) | Phosphate-Buffered Saline (PBS) or Tris-HCl with NaCl | 7.0 - 8.0 | Isocratic (no gradient) |
| Anion-Exchange (AEX) | Tris-HCl or Bis-Tris | 7.5 - 9.0 | 0 - 1.0 M NaCl |
| Cation-Exchange (CEX) | MES or Sodium Acetate | 4.5 - 6.5 | 0 - 1.0 M NaCl |
| Hydrophobic Interaction (HIC) | Phosphate buffer with high salt (e.g., Ammonium Sulfate) | 6.5 - 7.5 | Decreasing (e.g., 1.5 -> 0 M Ammonium Sulfate) |
Table 2: Comparison of Common Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Size-Exclusion (SEC) | Separation by hydrodynamic radius. | Excellent for removing small molecules (free PEG); gentle on proteins. | Low resolution for species of similar size; limited sample volume capacity. |
| Ion-Exchange (IEX) | Separation by net surface charge. | High resolution, can separate different PEGylated forms and isomers. | Requires optimization of pH and salt conditions; protein must be stable at the binding pH. |
| Hydrophobic Interaction (HIC) | Separation by surface hydrophobicity. | Can be orthogonal to IEX, providing an additional purification dimension. | Results can be difficult to predict; high salt concentrations may cause protein precipitation. |
| Diafiltration / Ultrafiltration | Separation by molecular weight cutoff (MWCO) membrane. | Good for buffer exchange and removing small molecules; scalable. | Cannot separate PEGylated species from each other or from unreacted protein of similar size. |
Detailed Experimental Protocols
Protocol 1: Purification using Size-Exclusion Chromatography (SEC)
This protocol is designed to separate the larger PEGylated protein conjugate from smaller, unreacted Hydroxy-PEG8-acid and other low molecular weight impurities.
-
Principle: Molecules are separated based on size as they pass through a column packed with porous beads. Larger molecules (PEGylated protein) cannot enter the beads and elute first, while smaller molecules (unreacted PEG) enter the pores, extending their path and causing them to elute later.
Caption: Principle of Size-Exclusion Chromatography (SEC).
-
Materials:
-
SEC column (e.g., Superdex 200 or similar, with appropriate fractionation range).
-
Chromatography system (e.g., FPLC, HPLC).
-
Mobile Phase / Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
0.22 µm filter for sample and buffer.
-
-
Procedure:
-
System Preparation: Degas and filter the mobile phase. Equilibrate the chromatography system and column with at least 2 column volumes (CVs) of mobile phase until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the PEGylation reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the filtered sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate recommended for the column.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically monitored at 280 nm). The PEGylated conjugate is expected to elute in the first major peak, before the unreacted protein and significantly before free PEG and salts.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to confirm the presence and purity of the PEGylated protein. Pool the fractions containing the pure product.
-
Protocol 2: Purification using Ion-Exchange Chromatography (IEX)
This protocol is suitable for separating proteins based on the degree of PEGylation (e.g., mono- vs. di-PEGylated) or for separating the PEGylated conjugate from the unreacted native protein.
-
Materials:
-
IEX column (Anion-exchange, e.g., Q-sepharose, or Cation-exchange, e.g., SP-sepharose).
-
Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0 (for AEX).
-
Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 (for AEX).
-
-
Procedure:
-
Column Selection: Choose an anion-exchanger if the protein is negatively charged at the working pH, or a cation-exchanger if it is positively charged.
-
Buffer Preparation: Prepare and filter Binding (A) and Elution (B) buffers.
-
Column Equilibration: Equilibrate the IEX column with 5-10 CVs of Binding Buffer.
-
Sample Preparation: If necessary, perform a buffer exchange on the sample (e.g., using a desalting column or dialysis) to ensure its conductivity is lower than the Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column. Collect the flow-through, which may contain species that do not bind.
-
Wash: Wash the column with 5-10 CVs of Binding Buffer to remove any non-specifically bound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 CVs). PEGylated proteins typically elute at a lower salt concentration than their native counterparts due to charge shielding by the PEG chains.
-
Fraction Collection & Analysis: Collect fractions across the gradient and analyze them by SDS-PAGE or other methods to identify the fractions containing the desired purified conjugate.
-
Troubleshooting Guide
Table 3: Common Problems and Solutions in PEGylated Protein Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of PEGylated protein | Non-specific binding: The conjugate is adsorbing to the chromatography resin or membrane. | - For SEC, ensure the column is well-equilibrated. Consider adding a small amount of a non-ionic detergent to the buffer. - For IEX/HIC, screen different resins to find one with minimal non-specific interaction. |
| Protein precipitation: High salt in HIC or incorrect buffer pH is causing the conjugate to become insoluble. | - Check the solubility of your conjugate under the chosen buffer conditions. - For HIC, try a different lyotropic salt or a lower starting concentration. | |
| Co-elution of unreacted protein and PEGylated product in SEC | Insufficient resolution: The size difference between the native and PEGylated protein is too small for the selected column to resolve. | - Use a longer column or a resin with a smaller bead size and appropriate pore size for higher resolution. - Follow SEC with a secondary polishing step like IEX, which separates based on a different principle (charge). |
| Broad peaks during chromatography | Column overloading: Too much sample was loaded onto the column. | - Reduce the amount of sample injected. For SEC, the volume should be <5% of the column volume. |
| Heterogeneity of the sample: The PEG reagent itself is polydisperse, leading to a conjugate with a range of molecular weights. | - Characterize the polydispersity of your starting PEG reagent. - This may be an inherent property; focus on the purity of the collected fraction rather than peak shape alone. | |
| Presence of unreacted PEG in the final product | Inefficient separation: The SEC column is not effectively separating the small PEG from the large conjugate, or the dialysis membrane MWCO is too large. | - For SEC, ensure the column's fractionation range is appropriate. - For dialysis/TFF, use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of the PEGylated protein. |
| Multiple peaks in IEX for a single PEGylation state (e.g., mono-PEGylated) | Positional Isomers: PEGylation has occurred at different sites on the protein surface (e.g., different lysine (B10760008) residues). | - This is expected. IEX is a powerful tool for separating these isomers. Collect and analyze each peak separately to characterize the different isomers. |
References
Technical Support Center: Preventing Aggregation During Bioconjugation with PEG Linkers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols to address common issues of aggregation encountered during bioconjugation with polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently link multiple protein molecules together, leading to the formation of large, often insoluble aggregates.[1]
-
Over-labeling: The addition of too many PEG molecules can alter the protein's net charge and isoelectric point (pI), which may reduce its solubility and lead to aggregation.[2]
-
Conformational Changes: The covalent attachment of PEG chains can sometimes disrupt the native three-dimensional structure of the protein. This can lead to the exposure of hydrophobic regions that are normally buried within the protein's core, promoting self-association and aggregation.[3]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability. If the reaction is performed under conditions where the protein is not optimally stable, it can be more susceptible to unfolding and aggregation.[1][3]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.
-
Hydrophobicity of the Linker: If the crosslinker itself is hydrophobic, its conjugation to the protein surface can increase the overall hydrophobicity of the protein, which can promote aggregation.
Q2: How do PEG linkers help prevent aggregation?
PEGylation is a widely used strategy to enhance the therapeutic properties of biomolecules, including improving their stability and solubility. The hydrophilic and flexible nature of the PEG polymer chain can help prevent aggregation in several ways:
-
Steric Hindrance: The PEG chain creates a "shield" around the protein, which can physically block intermolecular interactions that lead to aggregation.
-
Increased Hydrophilicity: PEG is highly soluble in aqueous solutions. By attaching PEG chains to a protein, the overall hydrophilicity of the conjugate is increased, which can improve its solubility and reduce the tendency for aggregation.
-
Favorable Solvation: The PEG moiety promotes favorable interactions with water molecules, which can help to keep the protein in solution and prevent precipitation.
Q3: What is the impact of PEG linker length and structure on aggregation?
The length and structure (linear vs. branched) of the PEG linker are critical parameters that can influence the properties of the resulting bioconjugate.
-
Length: Longer PEG chains generally provide better protection against aggregation by creating a larger hydrodynamic radius and more effectively shielding the protein surface. However, there is a point of diminishing returns, and excessively long PEG chains may not provide additional benefits. A study on GCSF showed that even a 5k PEG provided significant stability against aggregation.
-
Structure: Branched PEG linkers can offer a higher payload capacity and superior shielding effects compared to linear PEGs of the same molecular weight, which can lead to increased circulation time and a greater ability to reduce immune system recognition.
Q4: How can I detect and quantify aggregation in my bioconjugate sample?
Several analytical techniques can be used to detect and quantify protein aggregates:
-
Size Exclusion Chromatography (SEC): This is a high-resolution method that separates molecules based on their hydrodynamic volume. It is considered the industry standard for quantifying monomers, dimers, and larger soluble aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of small amounts of larger aggregates.
-
SDS-PAGE (non-reducing): Running the sample on a non-reducing SDS-PAGE gel can reveal higher molecular weight bands that correspond to covalently linked oligomers.
-
Visual Inspection and Turbidity Measurements: In cases of severe aggregation, the solution may appear turbid or contain visible precipitates. Turbidity can be quantified by measuring the absorbance at a high wavelength (e.g., 600 nm).
Troubleshooting Guide
If you are observing aggregation during your bioconjugation experiment, the following troubleshooting steps can help you identify and resolve the issue.
// Nodes start [label="Problem: Aggregation Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Add Stabilizing Excipients", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Modify PEG Linker Strategy", fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Solution: Aggregation Minimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-nodes for Step 1 sub1_1 [label="Reduce Protein Concentration", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sub1_2 [label="Optimize PEG:Protein Ratio", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sub1_3 [label="Screen pH Range", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sub1_4 [label="Lower Reaction Temperature", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for Step 2 sub2_1 [label="Sugars/Polyols (Sucrose, Glycerol)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sub2_2 [label="Amino Acids (Arginine, Glycine)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sub2_3 [label="Surfactants (Polysorbate 20)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for Step 3 sub3_1 [label="Use a Monofunctional PEG Linker", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sub3_2 [label="Increase PEG Chain Length", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sub3_3 [label="Consider a Branched PEG Linker", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> step1; step1 -> step2 [label="If aggregation persists"]; step2 -> step3 [label="If aggregation persists"]; step3 -> solution [label="If aggregation is resolved"];
// Connections to sub-nodes step1 -> {sub1_1, sub1_2, sub1_3, sub1_4} [style=dashed]; step2 -> {sub2_1, sub2_2, sub2_3} [style=dashed]; step3 -> {sub3_1, sub3_2, sub3_3} [style=dashed]; }
Caption: A decision tree for troubleshooting aggregation during bioconjugation.Step 1: Optimization of Reaction Conditions
Systematically screening reaction parameters is the first and most critical step in troubleshooting aggregation. It is highly recommended to perform small-scale screening experiments to identify the optimal conditions before proceeding to a larger scale.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations increase the likelihood of intermolecular interactions. If aggregation is observed, try reducing the concentration. |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A high molar excess of PEG can lead to over-labeling and aggregation. Titrate the ratio to find the optimal balance between conjugation efficiency and aggregation. |
| pH | 6.0 - 8.0 | The optimal pH for protein stability should be used. Screen a range of pH values, as deviations from the optimal pH can expose hydrophobic regions and lead to aggregation. |
| Temperature | 4°C to Room Temperature | Lowering the reaction temperature (e.g., to 4°C) can slow down the rate of both the conjugation reaction and the aggregation process. |
Step 2: Addition of Stabilizing Excipients
If optimizing the reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be beneficial.
| Excipient | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols (e.g., Sucrose, Glycerol) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native state. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Can suppress non-specific protein-protein interactions that lead to aggregation. |
| Non-ionic Surfactants (e.g., Polysorbate 20) | 0.01-0.05% (v/v) | Reduce surface tension and can prevent surface-induced aggregation. |
Step 3: Modification of PEG Linker Strategy
If aggregation persists, consider altering the PEG linker itself.
-
Switch to a Monofunctional Linker: If you are using a bifunctional PEG linker, intermolecular cross-linking may be the cause of aggregation. Switching to a monofunctional PEG linker can eliminate this possibility.
-
Increase PEG Chain Length: As discussed in the FAQs, longer PEG chains can provide better steric hindrance and improve solubility.
-
Consider a Branched PEG Linker: Branched PEGs can offer enhanced shielding and solubility properties.
Quantitative Data on Aggregation
The following tables summarize quantitative data from studies on the effect of PEGylation and excipients on protein aggregation.
Table 1: Effect of PEGylation on GCSF Aggregation
| Sample | Condition | Soluble Aggregates (%) |
| GCSF | Incubated for 144h at 37°C, pH 6.9 | Not Detected |
| 20kPEG-GCSF | Incubated for 144h at 37°C, pH 6.9 | ~18% |
| Data from a study on Granulocyte Colony Stimulating Factor (GCSF). Note that while the percentage of soluble aggregates is higher for PEG-GCSF, the unconjugated GCSF precipitated out of solution, whereas the PEGylated version remained soluble. |
Table 2: Effect of PEGylation on Thermally-Induced Aggregation of Alpha-1 Antitrypsin (AAT)
| Sample | Aggregates after heating (%) |
| AAT (unconjugated) | 54.7% |
| N-terminal PEGylation (2-armed 40 kDa PEG) | 25.7% |
| Thiol PEGylation (linear PEG-MA) | <25.7% |
| Thiol PEGylation (2-armed PEGMA40k) | 13.5% |
| Data from a study on Alpha-1 Antitrypsin (AAT) after heat denaturation at 70°C for 1 hour. |
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
// Nodes prep [label="Prepare Stock Solutions\n(Protein, PEG, Buffers)", fillcolor="#F1F3F4", fontcolor="#202124"]; matrix [label="Set Up Screening Matrix\n(e.g., 96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate Reactions\n(Varying conditions)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze for Aggregation\n(SEC, DLS, SDS-PAGE)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize [label="Identify Optimal Conditions", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections prep -> matrix; matrix -> incubate; incubate -> analyze; analyze -> optimize; }
Caption: Workflow for screening PEGylation reaction conditions.Materials:
-
Protein stock solution (e.g., 10 mg/mL)
-
Activated PEG linker stock solution
-
A series of reaction buffers with varying pH (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubator/shaker or cold room
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your protein in a suitable buffer.
-
Prepare a stock solution of the activated PEG linker in the reaction buffer.
-
-
Set up Screening Matrix:
-
In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL).
-
Vary one parameter at a time while keeping the others constant. For example:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Test a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).
-
Temperature: Conduct reactions at different temperatures (e.g., 4°C and room temperature).
-
-
-
Reaction Incubation:
-
Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
-
Analysis:
-
After incubation, analyze each reaction for the presence of aggregates using methods such as SEC, DLS, or non-reducing SDS-PAGE.
-
-
Identify Optimal Conditions:
-
Based on the analysis, identify the combination of conditions that results in the highest yield of the desired conjugate with the lowest amount of aggregation.
-
Protocol 2: SEC Analysis of Bioconjugate Aggregation
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates in a bioconjugate sample.
Materials:
-
HPLC or UHPLC system with a UV detector
-
Size exclusion chromatography column suitable for the molecular weight range of your protein and its potential aggregates (e.g., 300 Å pore size for mAbs)
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Bioconjugate sample
-
Unconjugated protein control
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Centrifuge the bioconjugate sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble aggregates.
-
Filter the supernatant through a 0.2 µm filter before injection.
-
-
Injection and Separation:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Run the separation using an isocratic flow of the mobile phase.
-
-
Data Acquisition and Analysis:
-
Monitor the elution profile using UV detection at 280 nm.
-
Identify the peaks corresponding to the high molecular weight aggregates, the monomeric conjugate, and any fragments. Aggregates will elute earlier than the monomer.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Protein Peaks) * 100.
-
Protocol 3: DLS Measurement of Bioconjugate Aggregation
Objective: To determine the size distribution of particles in a bioconjugate sample and detect the presence of aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvette
-
Bioconjugate sample
-
Buffer control
Procedure:
-
Sample Preparation:
-
Filter the bioconjugate sample through a low-protein-binding syringe filter (e.g., 0.2 µm) directly into a clean cuvette to remove any large particles or dust.
-
A sample volume of approximately 30 µL is typically required, but this may vary depending on the instrument.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Set the measurement parameters, including the temperature and the properties of the solvent (viscosity and refractive index).
-
-
Measurement:
-
Place the cuvette containing the sample into the instrument.
-
Allow the sample to thermally equilibrate for a few minutes before starting the measurement.
-
Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in the sample.
-
The software will generate a size distribution plot, which will show the relative intensity of particles of different sizes. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.
-
A monodisperse sample will show a single, narrow peak, while a sample with aggregates will be polydisperse and show multiple peaks or a single broad peak.
-
References
Technical Support Center: PROTAC Synthesis with HO-Peg8-CH2CH2cooh
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, HO-Peg8-CH2CH2cooh.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my amide coupling reaction between my warhead/E3 ligase ligand and the this compound linker. What are the potential causes and solutions?
A1: Low yields in amide coupling reactions are a common challenge in PROTAC synthesis. Several factors could be contributing to this issue:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid on the this compound linker or your protein binder needs to be activated for efficient coupling.
-
Solution: Ensure you are using an appropriate coupling reagent. HATU and HBTU are commonly used and generally provide good yields. HATU is often considered more efficient for challenging couplings.[1] Always use fresh coupling reagents and anhydrous solvents.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry can significantly impact the reaction outcome.
-
Solution: Standard room temperature reactions are often sufficient, but for sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be beneficial. Ensure a slight excess of the amine component and the coupling reagent is used. Monitor the reaction progress by LC-MS to determine the optimal reaction time.[2]
-
-
Side Reactions: The free hydroxyl group on the this compound linker can potentially undergo side reactions, such as esterification, if not properly managed.
-
Solution: While typically not required, if you suspect side reactions, consider using a protecting group for the hydroxyl moiety (e.g., TBDMS or Boc) that can be removed in a later step.
-
-
Work-up and Purification Issues: The hydrophilic nature of the PEG linker can lead to challenges during aqueous work-up and extraction, potentially causing loss of product.[3][4]
Q2: I am struggling with the purification of my PROTAC containing the this compound linker. What are the best practices?
A2: The PEG8 chain in your linker imparts significant polarity to the final PROTAC molecule, which can complicate purification.
-
Chromatography:
-
Flash Column Chromatography: This is a suitable initial purification step. Use a polar stationary phase (e.g., silica (B1680970) gel) and a gradient elution with a polar solvent system (e.g., DCM/Methanol or Ethyl Acetate/Methanol).
-
Preparative HPLC: For high purity, preparative reverse-phase HPLC is often necessary. Use a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid.
-
-
Avoiding Emulsions during Extraction: As mentioned in Q1, the PEG chain can act as a surfactant, leading to the formation of stable emulsions during liquid-liquid extraction.
Q3: How do I confirm the successful synthesis and purity of my final PROTAC?
A3: Proper characterization is crucial to ensure you have the correct molecule at the desired purity before proceeding to biological assays.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress and confirming the molecular weight of your intermediates and final PROTAC.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of your final product. The characteristic peaks of the PEG linker (typically a broad singlet around 3.6 ppm in 1H NMR) should be visible.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with UV detection is used to determine the purity of your final compound.
Experimental Protocols
Protocol 1: Amide Coupling of a Carboxylic Acid-Containing Moiety with an Amine
This protocol describes a general procedure for the amide coupling of a carboxylic acid-functionalized component (e.g., a warhead or E3 ligase ligand) with an amine-containing partner, which is a key step in utilizing the this compound linker.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-containing component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[2]
-
Add the amine-containing component to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification of the this compound Linker
This protocol outlines the esterification of the carboxylic acid terminus of the linker with an alcohol-containing moiety.
Materials:
-
This compound (1.0 eq)
-
Alcohol-containing component (used in excess as solvent)
-
Sulfuric acid (catalytic amount)
-
Dean-Stark apparatus (optional)
Procedure:
-
Combine the this compound and the alcohol-containing component in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Data Presentation
The following tables provide representative data for PROTAC synthesis and characterization involving PEG linkers. Note that specific results will vary depending on the specific reactants and reaction conditions.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| HATU | DIPEA | DMF | 12-16 | 70-90 | >95 |
| HBTU | DIPEA | DMF | 16-24 | 60-80 | >90 |
| EDC/HOBt | DIPEA | DCM/DMF | 24-48 | 50-70 | >90 |
Data is illustrative and based on general outcomes in PROTAC synthesis.
Table 2: Impact of Linker Length on PROTAC Properties (Hypothetical Data)
| Linker | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Alkyl C8 | ~850 | 4.5 | <1 | 5.0 |
| PEG4 | ~950 | 3.8 | 10 | 3.5 |
| PEG8 | ~1130 | 3.0 | 50 | 2.0 |
| PEG12 | ~1310 | 2.2 | >100 | 1.0 |
This table illustrates the general trend of how increasing PEG linker length can decrease lipophilicity (cLogP) and cell permeability while increasing aqueous solubility.[4][9]
Visualizations
Caption: A general workflow for the synthesis of a PROTAC using the this compound linker.
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EDC/NHS Chemistry with PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of polyethylene (B3416737) glycol (PEG) linkers to proteins and other molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in EDC/NHS PEGylation, and how can I minimize them?
The most common side reaction is the hydrolysis of the NHS ester intermediate, which competes with the desired amidation reaction with the primary amine on the target molecule. This hydrolysis results in an inactive carboxyl group on the PEG linker, reducing the overall efficiency of the PEGylation.[1] Another significant side reaction is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylisourea, which also prevents the desired conjugation.
To minimize these side reactions:
-
Control pH: Perform the reaction within the optimal pH range.
-
Use fresh reagents: EDC and NHS are moisture-sensitive.
-
Optimize stoichiometry: Use an appropriate molar excess of EDC and NHS.
Q2: How does pH affect the efficiency of EDC/NHS PEGylation?
The pH of the reaction is a critical factor influencing both the activation and conjugation steps. The activation of the carboxyl group on the PEG linker by EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS-ester with a primary amine is more efficient at a slightly alkaline pH (7.2-8.5).[1][2][3][4] This creates a need for a two-step process or careful optimization of a one-pot reaction.
Q3: What is the optimal buffer for my PEGylation reaction?
It is crucial to use a buffer that does not contain primary amines or carboxyl groups, which would compete with the desired reaction.[1][3]
-
Recommended Buffers: MES buffer is often used for the activation step (pH 4.5-6.0), while phosphate-buffered saline (PBS) or borate (B1201080) buffer is suitable for the conjugation step (pH 7.2-8.5).[4][5]
-
Buffers to Avoid: Tris and glycine (B1666218) buffers contain primary amines and should be avoided.[1][3]
Q4: My PEGylated product shows multiple peaks on HPLC. What could be the cause?
Multiple peaks can indicate a heterogeneous product mixture. This could be due to:
-
Multi-site PEGylation: The protein may have multiple accessible primary amines (e.g., lysine (B10760008) residues) leading to different species with varying numbers of PEG chains attached.
-
Side Products: The presence of unreacted starting materials or byproducts from side reactions.
-
Isomers: Different positional isomers if the PEGylation occurs at different sites on the molecule.
Q5: How can I quench the EDC/NHS reaction?
To stop the reaction and deactivate any remaining reactive NHS esters, a quenching agent is typically added. Common quenching agents include:
-
Hydroxylamine: This will hydrolyze any unreacted NHS esters.[2][4][5]
-
Tris or Glycine: These primary amine-containing buffers will react with and cap any remaining NHS esters.[5]
-
2-Mercaptoethanol: This can be used to quench the EDC activation reaction specifically.[4][5]
Troubleshooting Guide
Issue: Low PEGylation Efficiency
This is a common problem that can be caused by several factors. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. Consider a two-step pH process: activation at pH 4.5-6.0 and conjugation at pH 7.2-8.5.[2][3][4] |
| Hydrolysis of NHS-ester | Work quickly and at a lower temperature (4°C) to slow down the rate of hydrolysis.[6] Ensure your target molecule is at a sufficient concentration. |
| Inactive Reagents | Use fresh, high-quality EDC and NHS. These reagents are moisture-sensitive and should be stored in a desiccator at -20°C.[5][7] |
| Presence of Competing Nucleophiles | Ensure your buffers are free of primary amines (e.g., Tris, glycine).[1][3] |
| Low Protein Concentration | Increase the concentration of your target molecule if possible, as dilute reactions can be less efficient.[1] |
| Steric Hindrance | The PEG linker may have difficulty accessing the target amine due to the protein's tertiary structure. Consider using a longer PEG linker. |
Data Summary
Table 1: Effect of pH on NHS-Ester Half-Life and Reaction Rate
| pH | NHS-Ester Half-Life | PEGylation Reaction Rate |
| 7.0 | Hours[1] | Slower |
| 7.4 | > 120 minutes[8] | Gradual, reaches steady state in ~2 hours[8] |
| 8.6 | Minutes[1] | - |
| 9.0 | < 9 minutes[8] | Very fast, reaches steady state within 10 minutes[8] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS PEGylation of a Protein
This protocol is designed to maximize efficiency by performing the activation and conjugation steps at their respective optimal pH.
Materials:
-
Protein in amine-free buffer (e.g., PBS)
-
PEG-linker with a terminal carboxyl group
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for buffer exchange and purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer.
-
Activation of PEG Linker:
-
Dissolve the carboxylated PEG linker in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups of the PEG linker.[5]
-
Incubate for 15-30 minutes at room temperature.
-
-
Buffer Exchange (Optional but Recommended): Remove excess EDC and NHS byproducts using a desalting column equilibrated with Coupling Buffer.
-
Conjugation:
-
Immediately add the activated PEG linker solution to the protein solution in Coupling Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[5]
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.
Visualizations
Caption: EDC/NHS reaction pathway and major side reactions.
Caption: Troubleshooting workflow for low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PROTAC Solubility with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the solubility of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is solubility a critical issue for PROTACs?
A1: PROTACs are large, complex molecules that often possess high lipophilicity, which can lead to poor aqueous solubility. This low solubility can hinder their development as therapeutic agents by causing unreliable results in in vitro assays, poor absorption, and low bioavailability, ultimately limiting their efficacy.
Q2: How do PEG linkers improve the solubility of PROTACs?
A2: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic. Incorporating a PEG linker into a PROTAC structure increases the overall hydrophilicity of the molecule, which can significantly improve its aqueous solubility. The ether oxygens in the PEG backbone can form hydrogen bonds with water, enhancing its compatibility with physiological environments.
Q3: What are the potential downsides of using PEG linkers to improve solubility?
A3: While beneficial for solubility, PEG linkers can introduce some liabilities. Compared to more rigid alkyl-based linkers, PEG linkers may have reduced metabolic stability. Furthermore, excessively long PEG chains can sometimes decrease cell permeability, a phenomenon that requires a careful balance between solubility and the ability to cross cell membranes.
Q4: How does the length of the PEG linker affect PROTAC performance?
A4: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system.
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Too long: An excessively long linker can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding. This can also result in the formation of non-productive binary complexes, leading to a "hook effect" at high PROTAC concentrations.
Q5: Are there alternatives to PEG linkers for improving PROTAC solubility?
A5: Yes, other strategies can be employed to enhance PROTAC solubility. These include the incorporation of other polar functional groups or heterocyclic scaffolds, such as piperazine (B1678402) or piperidine, into the linker structure. Additionally, formulation strategies, such as the use of amorphous solid dispersions (ASDs), can be effective in improving the dissolution and solubility of poorly soluble PROTACs.
Troubleshooting Guide
Issue 1: My PEGylated PROTAC still has poor aqueous solubility.
-
Possible Cause 1: Insufficient PEG length. The number of PEG units may not be adequate to overcome the lipophilicity of the warhead and E3 ligase ligand.
-
Troubleshooting Tip: Synthesize a series of PROTACs with systematically increased PEG linker lengths (e.g., PEG2, PEG4, PEG6) and evaluate their solubility.
-
-
Possible Cause 2: Highly lipophilic binding moieties. The warhead or E3 ligase ligand may be exceptionally hydrophobic, requiring more than just a PEG linker to achieve desired solubility.
-
Troubleshooting Tip: Consider re-engineering the warhead or E3 ligase ligand to include more polar functional groups, if possible without compromising binding affinity. Alternatively, explore advanced formulation strategies like ASDs.
-
-
Possible Cause 3: Aggregation. The PROTAC molecules may be self-associating and aggregating in aqueous solutions.
-
Troubleshooting Tip: Measure the critical micelle concentration (CMC) of your PROTAC. If aggregation is an issue, consider modifying the linker to disrupt the intermolecular interactions driving aggregation.
-
Issue 2: My PEGylated PROTAC has good solubility but poor cell permeability and/or degradation activity.
-
Possible Cause 1: Excessive PEG length. As mentioned in the FAQs, a very long and flexible linker can be detrimental to cell permeability and the formation of a stable ternary complex.
-
Troubleshooting Tip: Synthesize and test PROTACs with shorter PEG linkers to find the optimal balance between solubility and biological activity.
-
-
Possible Cause 2: Unfavorable conformation. The PEG linker may be positioning the warhead and E3 ligase ligand in a way that is not conducive to the formation of a productive ternary complex.
-
Troubleshooting Tip: In addition to varying the linker length, consider altering the attachment points of the linker on the warhead and/or E3 ligase ligand. Computational modeling can be a useful tool to predict favorable geometries.
-
Data Presentation
The following table presents the thermodynamic solubility data for a selection of commercially available PROTACs, some of which feature PEG linkers of varying lengths. It is important to note that these PROTACs have different warheads and E3 ligase ligands, so the data should not be interpreted as a direct head-to-head comparison of the effect of the PEG linker alone. However, it provides a useful overview of the solubility profiles of various PROTACs.
| PROTAC Name | Linker Type | E3 Ligase Ligand | Warhead | Thermodynamic Solubility (log S, mol/L) | Solubility Class |
| MZ1 | PEG | VHL | JQ1 | -6.07 | Low |
| ARV-771 | PEG | VHL | BETd | -6.37 | Low |
| dBET1 | PEG | CRBN | JQ1 | -5.73 | Low |
| dBET57 | Alkyl | CRBN | JQ1 | -5.20 | Intermediate |
| ZXH-3-26 | Alkyl | CRBN | BETd | -6.17 | Low |
| A1874 | PEG | VHL | BRD4 | -6.41 | Low |
| AT1 | PEG | VHL | BETd | -6.52 | Low |
| QCA570 | Alkyl | CRBN | BETd | -6.80 | Low |
| BSJ-03-123 | PEG | VHL | BTK | -7.00 | Low |
| MT-802 | PEG | CRBN | BTK | -6.49 | Low |
Experimental Protocols
1. Protocol for Synthesis of an Amide-Linked PEGylated PROTAC
This protocol describes a general method for the synthesis of a PROTAC with a PEG linker via amide bond formation.
Step 1: Amide Coupling of Component A (Warhead or E3 Ligase Ligand) with an Amine-PEG-Boc Linker
-
Reagents and Materials:
-
Component A with a carboxylic acid (Component A-COOH) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1,1'-[Azobis(methylidene)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate(V)) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution,
-
Validation & Comparative
A Comparative Guide to Confirming Successful Conjugation of HO-PEG8-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques to confirm the successful conjugation of HO-PEG8-CH2CH2COOH, a heterobifunctional PEG linker. Successful conjugation is paramount in the development of bioconjugates, ensuring the desired therapeutic properties and efficacy. This document outlines the principles, experimental protocols, and expected outcomes for the primary analytical methods used for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Workflow for Conjugation and Confirmation
The general workflow for conjugating this compound to a target molecule (e.g., a protein or peptide) and subsequently confirming the reaction's success is illustrated below.
Caption: A general workflow from conjugation to confirmation.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the sample complexity, and the available instrumentation. A combination of these methods often provides the most comprehensive characterization of the conjugate.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Confirms the mass increase corresponding to the addition of the PEG linker.- Determines the degree of PEGylation (number of PEG linkers per molecule). | - High sensitivity and accuracy.- Provides direct evidence of covalent modification. | - Complex spectra for heterogeneous samples.- May require sample desalting. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Confirms structural changes upon conjugation by monitoring chemical shifts.- Can provide information on the site of conjugation. | - Provides detailed structural information.- Non-destructive. | - Lower sensitivity compared to MS.- Can be complex to interpret for large molecules. |
| HPLC | Separates molecules based on their physical and chemical properties. | - Separates the conjugated product from unreacted starting materials.- Quantifies the purity of the conjugate. | - Robust and reproducible.- Can be used for both analytical and preparative purposes. | - Indirect confirmation of conjugation.- Requires reference standards for accurate quantification. |
Detailed Experimental Protocols
Mass Spectrometry (MS)
Objective: To confirm the covalent addition of this compound to the target molecule by detecting the expected mass increase. The molecular weight of this compound is 442.5 g/mol [1][2][3][4]. Upon conjugation (e.g., via amide bond formation), a molecule of water (18.02 g/mol ) is lost. Therefore, the expected mass increase is approximately 424.48 Da for each attached PEG linker.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.
Experimental Protocol:
-
Sample Preparation:
-
Desalt the purified conjugate using a suitable method (e.g., dialysis, zip-tip, or size-exclusion chromatography) to remove non-volatile salts.
-
Reconstitute the sample in a solvent compatible with ESI-MS, such as 50% acetonitrile (B52724) in water with 0.1% formic acid.
-
-
Instrument Parameters (ESI-TOF):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Mass Range: Scan a range appropriate for the expected mass of the conjugate.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the species present.
-
Compare the mass of the conjugated product with the mass of the unconjugated target molecule. A mass shift corresponding to multiples of ~424.48 Da confirms successful conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm conjugation by observing changes in the ¹H NMR spectrum, particularly the disappearance of the carboxylic acid proton and shifts in the signals of protons adjacent to the reaction site.
Instrumentation: 400 MHz or higher NMR spectrometer.
Experimental Protocol:
-
Sample Preparation:
-
Lyophilize the purified conjugate to remove solvents.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
Instrument Parameters:
-
Experiment: 1D ¹H NMR
-
Temperature: 25 °C
-
Number of Scans: 16 or higher for adequate signal-to-noise ratio.
-
-
Data Analysis (Expected Chemical Shifts for this compound):
-
~3.6 ppm (multiplet): Protons of the ethylene (B1197577) glycol repeating units (-O-CH₂-CH₂-O-).
-
~3.7 ppm (triplet): Protons of the methylene (B1212753) group adjacent to the hydroxyl group (HO-CH₂-).
-
~2.5 ppm (triplet): Protons of the methylene group adjacent to the carboxylic acid (-CH₂-COOH).
-
~11-12 ppm (singlet, broad): Carboxylic acid proton (-COOH). This peak may be broad and exchange with residual water in D₂O.
Upon successful conjugation (e.g., amide bond formation):
-
The broad singlet of the carboxylic acid proton will disappear.
-
The triplet at ~2.5 ppm will shift downfield due to the formation of the amide bond.
-
Protons on the target molecule near the conjugation site will also exhibit shifts.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the successfully conjugated product from the unreacted target molecule and excess this compound, thereby assessing the purity of the conjugate.
Instrumentation: HPLC system with a UV detector. A charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) can be beneficial as PEG does not have a strong UV chromophore[5].
Experimental Protocol (Reversed-Phase HPLC):
-
Column: C18 or C4 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient:
-
A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the target molecule.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and/or 280 nm (if the target molecule has aromatic residues).
-
Data Analysis:
-
The conjugated product will typically have a different retention time than the unconjugated target molecule. Due to the addition of the hydrophilic PEG chain, the conjugate may elute earlier than the parent molecule in reversed-phase chromatography.
-
Unreacted this compound will have a much shorter retention time.
-
The purity of the conjugate can be estimated by integrating the peak areas.
-
Logical Relationship of Confirmation Techniques
The following diagram illustrates the logical flow of using these techniques for a comprehensive confirmation of conjugation.
Caption: Logical flow for comprehensive conjugation analysis.
By employing a combination of these powerful analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and desired characteristics of their bioconjugates for downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
A Comparative Guide to the Mass Spectrometry Analysis of Hydroxy-PEG8-acid Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of molecules functionalized with discrete polyethylene (B3416737) glycol (dPEG®) linkers is of paramount importance. This guide offers a comparative overview of mass spectrometry techniques for the analysis of conjugates containing Hydroxy-PEG8-acid, a monodisperse PEG linker featuring a terminal hydroxyl group and a carboxylic acid. We will delve into the nuances of mass spectrometric analysis, compare it with alternative analytical methods, and provide detailed experimental protocols and data interpretation to facilitate robust characterization of these important bioconjugates.
Mass Spectrometry for In-depth Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of Hydroxy-PEG8-acid conjugates. It provides precise molecular weight confirmation, assessment of conjugation efficiency, and insights into the structural integrity of the conjugate. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for analyzing these molecules, each with its own set of advantages.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like PEG conjugates from a liquid phase. A key challenge in the ESI-MS analysis of PEGylated compounds is the formation of multiple-charge states, which can lead to complex spectra. To simplify these spectra, a common strategy is the post-column addition of a charge-stripping agent, such as triethylamine (B128534) (TEA), which results in fewer, more intense signals that are easier to interpret.[1][2]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is another soft ionization technique that is highly effective for determining the molecular weight of PEG conjugates. A significant advantage of MALDI is that it typically produces singly charged ions, which greatly simplifies the resulting mass spectrum and makes data interpretation more straightforward.[1]
Fragmentation Analysis of Hydroxy-PEG8-acid
Tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID) is employed to gain deeper structural insights into Hydroxy-PEG8-acid conjugates. The fragmentation of deprotonated PEG oligomers is characterized by the sequential loss of ethylene (B1197577) oxide units (C₂H₄O), corresponding to a mass difference of 44.026 Da.[3][4] In negative ion mode, the fragmentation of deprotonated PEGs is primarily driven by intramolecular S(N)2 reactions involving the terminal oxide anion.[5]
Quantitative Data Presentation
The following table summarizes the theoretical mass information and expected fragmentation pattern for a deprotonated Hydroxy-PEG8-acid molecule ([M-H]⁻) based on collision-induced dissociation. The primary fragmentation pathway involves the neutral loss of ethylene oxide units (44.026 Da).
| Description | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed Ion (m/z) |
| Hydroxy-PEG8-acid | C₁₉H₃₈O₁₁ | 446.2414 | - |
| Deprotonated Molecular Ion | [C₁₉H₃₇O₁₁]⁻ | 445.2336 | 445.23 |
| Fragment 1 (-C₂H₄O) | [C₁₇H₃₃O₁₀]⁻ | 401.2074 | 401.21 |
| Fragment 2 (-2 x C₂H₄O) | [C₁₅H₂₉O₉]⁻ | 357.1812 | 357.18 |
| Fragment 3 (-3 x C₂H₄O) | [C₁₃H₂₅O₈]⁻ | 313.1550 | 313.15 |
| Fragment 4 (-4 x C₂H₄O) | [C₁₁H₂₁O₇]⁻ | 269.1288 | 269.13 |
| Fragment 5 (-5 x C₂H₄O) | [C₉H₁₇O₆]⁻ | 225.1026 | 225.10 |
| Fragment 6 (-6 x C₂H₄O) | [C₇H₁₃O₅]⁻ | 181.0764 | 181.08 |
| Fragment 7 (-7 x C₂H₄O) | [C₅H₉O₄]⁻ | 137.0502 | 137.05 |
Experimental Protocols
LC-ESI-MS Analysis of a Hydroxy-PEG8-acid Conjugate
This protocol provides a general framework for the analysis of a small molecule conjugated with Hydroxy-PEG8-acid.
-
Sample Preparation:
-
Dissolve the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 0.5-1 mg/mL.
-
If necessary, perform a desalting step using a C18 ZipTip or dialysis to remove non-volatile salts.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is generally suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Parameters (ESI-QTOF or Orbitrap):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Sampling Cone Voltage: 30 - 50 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: 100 - 1500 m/z.
-
Collision Energy (for MS/MS): Ramp collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Comparison with Alternative Analytical Techniques
While mass spectrometry provides unparalleled detail in molecular weight and structural analysis, a comprehensive characterization of Hydroxy-PEG8-acid conjugates often involves orthogonal techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Precise molecular weight, confirmation of conjugation, fragmentation pattern for structural elucidation. | High sensitivity and specificity, provides definitive mass information. | Can produce complex spectra, especially with polydisperse samples; requires specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms the covalent attachment of the PEG linker, provides information on the structure and purity of the conjugate, and can be used to determine the degree of PEGylation.[6][7] | Provides detailed structural information and is quantitative without the need for standards of the conjugate.[6] | Lower sensitivity compared to MS, requires higher sample concentrations, and can be complex to interpret for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size, charge). | Purity assessment, separation of conjugated from unconjugated species, and detection of aggregates. | Robust, versatile, and widely available. Different modes (RP-HPLC, SEC, IEX, HILIC) can be used for comprehensive analysis. | Less informative for structural elucidation compared to MS and NMR. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the successful conjugation and determining the purity of the final product. By comparing the spectra of the starting materials and the final conjugate, one can observe the appearance of characteristic PEG proton signals and shifts in the signals of the conjugated molecule, confirming the covalent linkage.[6]
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of the conjugate and separating it from unreacted starting materials and byproducts.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. It is effective for analyzing the purity of small molecule-PEG conjugates.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is particularly useful for identifying and quantifying aggregates.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to reversed-phase chromatography for the separation of polar compounds.[5][8]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. | Semantic Scholar [semanticscholar.org]
- 8. The sequential dissociation of protonated polyethylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. This guide provides an objective comparison of how different PEG linker lengths impact PROTAC performance, supported by experimental data and detailed methodologies.
The Pivotal Role of the Linker in PROTAC Function
The linker is not merely a passive spacer but plays a decisive role in a PROTAC's efficacy.[1] Its length, flexibility, and chemical composition directly influence several key parameters that govern the efficiency of target protein degradation. An optimal linker length is crucial as it dictates the spatial arrangement and proximity of the target protein and the E3 ligase, which is a prerequisite for the formation of a stable and productive ternary complex.[2]
A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[2][3] Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to reduced potency due to a higher entropic penalty upon binding.[1] Therefore, the optimal linker length must be empirically determined for each new PROTAC system.
Comparative Efficacy of Different PEG Linker Lengths: A Data-Driven Overview
Systematic studies have demonstrated that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal parameter and is highly dependent on the specific biological system, including the target protein and the recruited E3 ligase.
Case Study 1: Targeting Estrogen Receptor α (ERα)
A study investigating the degradation of Estrogen Receptor α (ERα) highlighted a distinct relationship between linker length and degradation efficacy. A series of PROTACs with varying atom chain lengths were synthesized and evaluated.
| PROTAC Compound | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 | Dmax (%) | Reference |
| PROTAC A | 12 | ERα | VHL | >1 µM | <20 | |
| PROTAC B | 16 | ERα | VHL | ~100 nM | >80 | |
| PROTAC C | 19 | ERα | VHL | >1 µM | ~40 | |
| PROTAC D | 21 | ERα | VHL | >1 µM | <20 |
As the data indicates, a 16-atom linker demonstrated superior degradation efficacy for ERα compared to both shorter and longer linkers. This underscores the existence of an optimal linker "sweet spot" for a given target-ligase pair.
Case Study 2: Targeting TBK1 and BTK
In other systems, longer linkers have been shown to be more effective. For instance, in the development of PROTACs targeting TANK-binding kinase 1 (TBK1), degradation activity was not observed with linkers shorter than 12 atoms. However, longer linkers significantly improved the degradation potential. Similarly, for Bruton's tyrosine kinase (BTK) degraders, longer linkers (≥ 4 PEG units) were found to be more potent.
| PROTAC Series | Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Activity | Reference |
| TBK1 PROTACs | < 12 | TBK1 | VHL | Not observed | |
| TBK1 PROTACs | 12-29 | TBK1 | VHL | Submicromolar degradation | |
| BTK PROTACs | < 4 PEG units | BTK | CRBN | Impaired potency | |
| BTK PROTACs | ≥ 4 PEG units | BTK | CRBN | Potent degradation |
These findings highlight the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination to identify the optimal degrader.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Western Blot for Protein Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (MTS/MTT)
Objective: To determine the cytotoxic effect of the PROTACs on the cells and calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding affinities and kinetics of the interactions within the POI-PROTAC-E3 ternary complex in real-time.
-
Immobilization: Immobilize the E3 ligase onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject the target protein (POI) alone to assess non-specific binding.
-
Ternary Complex Formation: Pre-incubate the PROTAC with the target protein and then inject the mixture over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD) for the formation of the ternary complex.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design, with a profound impact on the efficacy of targeted protein degradation. The experimental data clearly demonstrates that there is an optimal linker length for each specific target protein and E3 ligase pair, and this "sweet spot" must be determined empirically. By systematically synthesizing and evaluating a series of PROTACs with varying PEG linker lengths using rigorous experimental protocols, researchers can effectively navigate the complexities of PROTAC design. This data-driven approach will accelerate the development of potent and selective protein degraders, ultimately unlocking their full therapeutic potential.
References
A Head-to-Head Battle of Bioconjugation: HO-Peg8-CH2CH2cooh vs. Other Crosslinking Reagents
For researchers, scientists, and drug development professionals, the selection of a crosslinking reagent is a critical decision that dictates the efficacy, stability, and overall success of bioconjugates. This guide provides a comprehensive comparison of HO-Peg8-CH2CH2cooh, a polyethylene (B3416737) glycol (PEG)-based crosslinker, with other widely used reagents. Through an objective analysis of their performance, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their specific applications, from antibody-drug conjugates (ADCs) to protein-protein interaction studies.
At its core, bioconjugation is the art of covalently linking two molecules, at least one of which is a biomolecule. The linker, or crosslinking reagent, is the molecular bridge that facilitates this union. The choice of this bridge is paramount, as it influences not only the efficiency of the conjugation reaction but also the properties of the final product. Here, we delve into a comparative analysis of this compound against traditional crosslinkers such as N-hydroxysuccinimide (NHS) esters and maleimides.
The Rise of PEGylation in Bioconjugation
This compound belongs to the family of PEGylated crosslinkers. The incorporation of a polyethylene glycol (PEG) spacer arm imparts several advantageous properties to the resulting bioconjugate. These benefits, often referred to as the "PEGylation effect," include:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules and protect the conjugated biomolecule from enzymatic degradation, leading to increased stability in biological environments.[1][2]
-
Reduced Immunogenicity: The PEG linker can mask antigenic sites on a protein's surface, reducing the likelihood of an immune response.[1]
-
Improved Pharmacokinetics: By increasing the hydrodynamic size of the bioconjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life in the bloodstream.[1] This is particularly crucial in the development of therapeutic molecules like ADCs.[3]
-
Reduced Aggregation: For proteins prone to aggregation, especially when conjugated with hydrophobic payloads, the PEG spacer can prevent the formation of aggregates.
Performance Metrics: A Comparative Overview
The selection of a crosslinking reagent should be based on a thorough evaluation of key performance indicators. The following tables summarize the quantitative and qualitative differences between this compound (utilized in a two-step process with a carbodiimide (B86325) like EDC) and other common crosslinking reagents.
| Parameter | This compound + EDC/NHS | NHS Esters (e.g., DSS, BS3) | Maleimides (e.g., SMCC) |
| Target Functional Group | Primary Amines (-NH2) on proteins/peptides. | Primary Amines (-NH2) on proteins/peptides. | Sulfhydryls (-SH) on cysteine residues. |
| Reaction Chemistry | Two-step reaction: Carboxylic acid activation with EDC/NHS followed by reaction with amine. | One-step reaction with primary amines. | One-step reaction with sulfhydryls. |
| Reaction pH | Activation: 4.5-6.0; Conjugation: 7.2-8.5. | 7.0-9.0. | 6.5-7.5. |
| Bond Formed | Stable Amide Bond. | Stable Amide Bond. | Stable Thioether Bond. |
| Specificity | High for primary amines. The two-step process allows for purification of the activated molecule before adding the second, minimizing homodimerization. | Can lead to intramolecular crosslinking and polymerization if the protein has multiple accessible amines. | Highly specific for sulfhydryls, which are less abundant than amines on most proteins. |
| Linker Type | Heterobifunctional (after activation). | Homobifunctional. | Heterobifunctional (when combined with another reactive group like NHS ester). |
Note: The data in this table is synthesized from multiple sources for comparative purposes. Actual performance may vary depending on the specific molecules and reaction conditions.
Stability of the Resulting Linkage
The stability of the covalent bond formed by the crosslinker is crucial for the integrity and function of the bioconjugate, particularly for in vivo applications.
| Linker Type | Bond Formed | Relative Stability | Considerations |
| This compound + EDC/NHS | Amide | Very High | Amide bonds are generally very stable under physiological conditions. |
| NHS Esters | Amide | Very High | Similar to the above, forming a robust and stable linkage. |
| Maleimides | Thioether | Moderate to High | The thioether bond is generally stable; however, it can be susceptible to a retro-Michael reaction, leading to cleavage, especially in the presence of other thiols like glutathione (B108866) in the cellular environment. Strategies exist to improve the stability of the thioether linkage. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are generalized methodologies for protein-protein conjugation using the discussed crosslinkers.
Protocol 1: Protein-Protein Conjugation using this compound and EDC/NHS
This protocol describes a two-step process for crosslinking two proteins (Protein A and Protein B).
Materials:
-
Protein A (with accessible carboxyl groups)
-
Protein B (with accessible primary amines)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or hydroxylamine
-
Desalting column
Procedure:
-
Protein A Preparation: Dissolve Protein A in Activation Buffer.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 10- to 20-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Protein A:
-
Add the activated this compound solution to the Protein A solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Remove excess unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein B:
-
Add the purified Protein A-PEG conjugate to a solution of Protein B in Conjugation Buffer.
-
Incubate for 2 hours at room temperature.
-
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method.
Protocol 2: Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS)
This protocol is suitable for identifying protein-protein interactions in a complex.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES), pH 7.2-8.5
-
Disuccinimidyl suberate (B1241622) (DSS) crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM).
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is commonly used.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.
Protocol 3: Two-Step Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)
This protocol describes the conjugation of a thiol-containing drug to an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Thiol-containing drug
-
Desalting column
Procedure:
-
Antibody Modification:
-
Dissolve SMCC in an organic solvent like DMSO.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add the drug solution to the maleimide-activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the ADC using an appropriate chromatography method to remove unconjugated drug and antibody.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Conclusion: Making the Right Choice for Your Research
The selection of a crosslinking reagent is a critical step in the design and execution of bioconjugation experiments. While traditional crosslinkers like NHS esters and maleimides offer straightforward and effective methods for linking biomolecules, the advent of PEGylated reagents such as this compound provides a powerful tool to enhance the properties of the final conjugate.
For applications where high stability and a simple, one-step reaction are desired, and the potential for intramolecular crosslinking is not a major concern, NHS esters remain a viable option. For site-specific conjugation targeting less abundant cysteine residues, maleimide-based crosslinkers are the reagents of choice.
However, for the development of therapeutic bioconjugates, where factors such as solubility, stability, immunogenicity, and pharmacokinetic profile are paramount, the benefits conferred by PEGylation make this compound, used in conjunction with EDC/NHS chemistry, a superior choice. The ability to create a stable, well-defined, and biocompatible conjugate underscores the value of this PEGylated crosslinker in advancing the fields of drug delivery and protein therapeutics. By carefully considering the experimental goals and the properties of the biomolecules involved, researchers can select the optimal crosslinking strategy to achieve their desired outcomes.
References
A Comparative Guide to Hydroxyl-Terminated PEG Linkers: Versatility and Control in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of advanced therapeutics, diagnostics, and functionalized materials. Poly(ethylene glycol) (PEG) linkers are widely recognized for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2][3] Among the various available functionalities, the hydroxyl-terminated PEG (-OH) serves as a uniquely versatile and foundational building block for a multitude of applications.
This guide provides an objective comparison of hydroxyl-terminated PEG linkers with other alternatives, supported by experimental data, detailed protocols, and clear visualizations to aid in making informed decisions for your research needs.
Core Advantages of a Hydroxyl-Terminated PEG Linker
The primary advantage of a hydroxyl-terminated PEG lies in its unique combination of stability and chemical potential. Unlike more reactive terminal groups (e.g., amines, NHS esters), the hydroxyl group possesses relatively low reactivity, which translates to excellent bench-top stability and a longer shelf-life.[4][5] However, this stability does not limit its utility. The -OH group can be readily and efficiently "activated" using specific reagents to react with a wide array of functional groups, offering precise control over the conjugation process.
Key benefits include:
-
Enhanced Biocompatibility: PEG itself is well-known for its biocompatibility, protein-repelling properties, and ability to reduce the immunogenicity of conjugated molecules. Studies have suggested that hydroxyl-terminated PEGs may provide superior immune avoidance compared to other functional groups.
-
Versatile Chemical Handle: The terminal hydroxyl group is a starting point for numerous chemical transformations. It can be activated to react with amines, carboxyls, and thiols, or used directly in reactions with isocyanates or surface silanol (B1196071) groups.
-
Foundation for Complex Architectures: Hydroxyl-terminated PEGs are fundamental precursors for synthesizing a vast range of heterobifunctional and multi-arm PEG linkers, allowing for the construction of complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Comparative Performance Analysis
The choice of linker terminus significantly impacts reaction control, product homogeneity, and the ultimate in vivo performance of the bioconjugate.
Homobifunctional vs. Heterobifunctional Linkers
A simple, linear PEG with hydroxyl groups at both ends (HO-PEG-OH) is a homobifunctional linker. While useful for applications like hydrogel formation, its use in cross-linking two different molecules can be challenging. The identical reactive groups necessitate one-pot reactions that can lead to a mixture of products (e.g., A-PEG-A, B-PEG-B, and the desired A-PEG-B) and undesirable polymerization, complicating purification.
In contrast, heterobifunctional linkers, which are often synthesized from hydroxyl-terminated precursors, possess two different reactive ends. This allows for a controlled, sequential conjugation process, resulting in a more homogenous final product with higher yields.
Table 1: Comparative Performance of Homobifunctional vs. Heterobifunctional PEG Linkers
| Parameter | Homobifunctional Linker (e.g., HO-PEG-OH*) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) | Key Advantage of Heterobifunctional |
|---|---|---|---|
| Reaction Control | Low (One-pot reaction) | High (Controlled, two-step sequential reaction) | Minimizes side products and polymerization. |
| Typical Yield of Desired Conjugate | 30-50% | 60-80% | Higher efficiency and less waste of valuable molecules. |
| Product Purity (Pre-purification) | Low to Moderate | High | Simplifies downstream purification processes. |
| Primary Application | Surface coating, hydrogels, linking identical molecules. | ADCs, PROTACs, linking two distinct molecules. | Versatility in complex bioconjugation. |
Note: Data for HO-PEG-OH assumes prior activation to a reactive species.
Impact of PEG Linker Length on In Vivo Performance
While the terminal group dictates reaction chemistry, the length of the PEG chain is a critical parameter influencing the pharmacokinetic profile of the conjugate. Longer PEG chains increase the molecule's hydrodynamic radius, which can shield it from enzymatic degradation and reduce renal clearance.
Table 2: Effect of PEG Linker Length on Pharmacokinetics and Protein Stability
| Molecule Type | PEG Linker Length | Key Performance Finding | Reference |
|---|---|---|---|
| Affibody-Drug Conjugate | None | Serum half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in serum half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in serum half-life compared to no PEG. | |
| T4 Lysozyme (Protein) | Unmodified | Melting Temperature (Tm) of 56.8 °C. |
| T4 Lysozyme (Protein) | Linear PEG Conjugate | Tm increased to 62.6 °C, indicating enhanced thermal stability. | |
Key Applications and Experimental Protocols
The versatility of hydroxyl-terminated PEG linkers makes them suitable for a wide range of applications, from drug delivery to surface science.
Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
In PROTAC technology, a PEG linker plays a crucial role by connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The flexibility and hydrophilicity of the PEG linker are essential for enabling the formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase).
PROTAC-mediated protein degradation pathway.
Experimental Protocol 1: Activation of Hydroxyl-Terminated PEG and Conjugation to a Protein
This protocol describes a two-stage process for conjugating a hydroxyl-terminated PEG to a protein by first activating the hydroxyl group to a reactive NHS carbonate.
Methodology:
-
PEG Activation:
-
Dissolve hydroxyl-terminated PEG (PEG-OH) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 molar excess) and pyridine (B92270) (1.5 molar excess).
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the mixture using a rotary evaporator.
-
Precipitate the activated PEG-NHS carbonate by adding the concentrated solution dropwise to ice-cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Protein Conjugation:
-
Dissolve the target protein (e.g., BSA) in a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
Dissolve the activated PEG-NHS carbonate in the same buffer or a compatible co-solvent (e.g., DMF).
-
Add the activated PEG solution to the protein solution at a desired molar ratio (e.g., 10:1 PEG:protein).
-
Incubate the reaction at 4°C for 12-24 hours with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
-
Purification and Analysis:
-
Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analyze the collected fractions by SDS-PAGE to confirm the increase in molecular weight corresponding to PEGylation.
-
Workflow for protein PEGylation using an activated hydroxyl-terminated PEG.
Surface Modification for Enhanced Biocompatibility
Hydroxyl-terminated PEGs can be directly grafted onto surfaces containing silanol (Si-OH) groups, such as glass or silicon wafers. This process creates a hydrophilic and biocompatible coating that resists protein adsorption and cell adhesion, which is crucial for medical devices and diagnostic tools.
Experimental Protocol 2: Grafting Hydroxyl-Terminated PEG onto a Silica (B1680970) Surface
This protocol details the covalent attachment of PEG-OH to a silica-based substrate to create a protein-resistant surface.
Methodology:
-
Substrate Cleaning:
-
Sonicate silica substrates (e.g., glass coverslips) in acetone, ethanol (B145695), and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or argon.
-
-
Surface Activation:
-
Expose the cleaned substrates to a water or oxygen plasma cleaner. This increases the density of reactive silanol (Si-OH) groups on the surface.
-
-
PEG Grafting:
-
Prepare a solution of hydroxyl-terminated PEG in an anhydrous solvent like toluene (B28343) (e.g., 2% w/v).
-
Immerse the activated substrates in the PEG solution.
-
Heat the reaction to 110-120°C and reflux for 24 hours under an inert atmosphere. This drives the condensation reaction between the PEG's hydroxyl group and the surface's silanol groups, forming stable Si-O-C bonds.
-
-
Cleaning and Characterization:
-
Remove substrates and rinse thoroughly with toluene and then ethanol to remove any non-covalently bound PEG.
-
Dry the PEGylated substrates.
-
Characterize the surface using techniques like contact angle measurement (to confirm increased hydrophilicity) and atomic force microscopy (AFM).
-
Perform a protein adsorption assay using a fluorescently labeled protein (e.g., FITC-BSA) to confirm the surface's resistance to biofouling.
-
Workflow for surface modification with hydroxyl-terminated PEG.
Conclusion
Hydroxyl-terminated PEG linkers represent a cornerstone of modern bioconjugation and materials science. While their native reactivity is low, this characteristic provides superior stability and serves as a strategic advantage, allowing for controlled, high-yield activation into a variety of reactive species. When compared to alternatives, their true strength lies in their versatility as a precursor for highly controlled heterobifunctional conjugation strategies. By understanding the principles of activation and the impact of linker length, researchers can leverage hydroxyl-terminated PEGs to precisely engineer advanced biomolecules and surfaces with enhanced stability, solubility, and biocompatibility.
References
Preserving Biological Potency: A Comparative Guide to Protein Conjugation with HO-Peg8-CH2CH2cooh
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins to enhance their in vivo performance is a cornerstone of modern biopharmaceutical development. One of the most established and effective strategies is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. This modification can significantly improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and shield it from proteolytic degradation. However, a critical challenge in PEGylation is the potential attenuation of the protein's biological activity. The choice of PEG linker and the conjugation chemistry are paramount to mitigating this effect.
This guide provides a comparative analysis of the biological activity of proteins after conjugation with HO-Peg8-CH2CH2cooh, a short-chain, hydrophilic, and heterobifunctional PEG linker. We will explore the impact of such modifications on protein function through representative experimental data and provide detailed protocols for conjugation and subsequent bioactivity assessment.
The Balancing Act: Enhancing Pharmacokinetics While Retaining Potency
The addition of a PEG chain to a protein can sterically hinder the interaction of the protein with its target receptor or substrate, leading to a decrease in its in vitro biological activity. The extent of this activity loss is influenced by several factors, including the size and structure of the PEG, the number of PEG chains attached per protein molecule (the degree of PEGylation), and the specific site of conjugation.
Short-chain PEGs, such as the eight-unit ethylene (B1197577) glycol chain in this compound, are often employed as a strategy to strike a balance between improving a protein's stability and half-life without drastically compromising its inherent biological function.
Quantitative Comparison of Biological Activity
Table 1: Effect of PEG Molecular Weight and Degree of PEGylation on the Kinetic Parameters of α-Chymotrypsin
| PEG Conjugate | Degree of PEGylation | kcat (s⁻¹) | KM (mM) | Retained Activity (%) |
| Native α-Chymotrypsin | 0 | 5.4 ± 0.2 | 0.05 ± 0.01 | 100 |
| (PEG700)₂-α-CT | 2 | 4.1 ± 0.2 | 0.08 ± 0.01 | 76 |
| (PEG700)₄-α-CT | 4 | 3.2 ± 0.1 | 0.11 ± 0.02 | 59 |
| (PEG700)₈-α-CT | 8 | 2.8 ± 0.1 | 0.15 ± 0.02 | 52 |
| (PEG2000)₂-α-CT | 2 | 4.0 ± 0.2 | 0.09 ± 0.01 | 74 |
| (PEG2000)₄-α-CT | 4 | 3.1 ± 0.1 | 0.12 ± 0.02 | 57 |
| (PEG2000)₈-α-CT | 8 | 2.7 ± 0.1 | 0.16 ± 0.02 | 50 |
| (PEG5000)₂-α-CT | 2 | 3.9 ± 0.2 | 0.10 ± 0.01 | 72 |
| (PEG5000)₄-α-CT | 4 | 3.0 ± 0.1 | 0.13 ± 0.02 | 56 |
| (PEG5000)₆-α-CT | 6 | 2.9 ± 0.1 | 0.14 ± 0.02 | 54 |
Data adapted from a study on α-chymotrypsin, which demonstrated that increasing the degree of PEGylation decreased the catalytic efficiency (kcat) and substrate affinity (increased KM), largely independent of the PEG size within the tested range.[1]
Table 2: Residual Activity of Lysozyme after Conjugation with Short-Chain PEGs
| PEG Reagent | Degree of PEGylation | Residual Activity (%) |
| Unmodified Lysozyme | 0 | 100 |
| mPEG-3.4k | 1.5 | 85 |
| mPEG-5k | 1.2 | 78 |
| mPEG-5k | 2.5 | 60 |
| mPEG-10k | 1.1 | 70 |
This table illustrates that for a given PEG size, a lower degree of PEGylation generally results in higher retention of enzymatic activity.[2]
These examples underscore a general principle: while some loss of in vitro activity upon PEGylation is expected, the use of shorter PEG chains and careful control of the conjugation process to limit the number of attached PEGs can help preserve a significant portion of the protein's function.
Experimental Protocols
To objectively compare the biological activity of a protein before and after conjugation with this compound, a series of well-defined experiments are necessary. The following sections provide detailed methodologies for the key steps in this process.
Protein Conjugation with this compound via EDC/NHS Chemistry
This protocol describes a common method for conjugating a carboxylated PEG linker to primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-5.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated PEG ester.
-
-
Conjugation to the Protein:
-
Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately add the freshly prepared NHS-activated PEG solution to the protein solution. A molar ratio of 10:1 to 50:1 (PEG:protein) is a good starting point, but the optimal ratio should be determined empirically.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-activated PEG.
-
Incubate for an additional 15-30 minutes.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis. The choice of method will depend on the physicochemical properties of the protein and the PEG conjugate.
-
-
Characterization:
-
Confirm successful conjugation and assess the degree of PEGylation using SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry (MALDI-TOF or ESI-MS).
-
Determine the protein concentration of the purified conjugate using a suitable protein assay (e.g., BCA or Bradford assay).
-
Assessment of Biological Activity
The choice of bioassay will depend on the specific protein being studied. Below are protocols for a generic enzymatic assay and a cell-based proliferation assay.
Enzymatic Activity Assay
-
Prepare a series of dilutions of the native protein and the PEGylated protein conjugate.
-
Add the appropriate substrate to each dilution.
-
Monitor the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer.
-
Calculate the specific activity (e.g., in units/mg of protein) for both the native and PEGylated protein.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by measuring the reaction rate at various substrate concentrations.
-
Compare the kinetic parameters and specific activity of the PEGylated protein to the native protein to quantify the retention of biological activity.[1]
Cell-Based Proliferation Assay (for cytokines and growth factors)
-
Plate a cell line that is responsive to the protein of interest in a 96-well plate.
-
Prepare serial dilutions of the native protein and the PEGylated protein conjugate.
-
Add the protein dilutions to the cells and incubate for a period sufficient to induce a proliferative response (typically 24-72 hours).
-
Add a cell proliferation reagent (e.g., MTT, WST-1, or a reagent that measures ATP content) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Plot the response (e.g., absorbance) versus the protein concentration and determine the EC50 (half-maximal effective concentration) for both the native and PEGylated protein.
-
The ratio of the EC50 values will indicate the relative in vitro potency of the PEGylated conjugate compared to the native protein.
Alternatives to this compound Conjugation
While PEGylation is a well-established technology, concerns about the potential for immunogenicity of PEG and the loss of biological activity have driven the exploration of alternative approaches. These include:
-
Other Polymers: Polymers such as poly(glycerols) (PGs), poly(oxazolines) (POx), and zwitterionic polymers are being investigated as alternatives to PEG. Some studies suggest that zwitterionic polymers may better preserve the in vitro bioactivity of conjugated proteins compared to PEG.
-
Polypeptide-based Strategies: Unstructured recombinant polypeptides, such as XTEN and PAS, can be genetically fused to a therapeutic protein to increase its hydrodynamic radius and extend its half-life.
-
Site-Specific Conjugation: To minimize the impact on the protein's active site, various site-specific conjugation techniques have been developed. These methods target specific amino acids (e.g., engineered cysteines or unnatural amino acids) that are located away from the regions critical for biological activity. The use of heterobifunctional linkers like this compound allows for more controlled conjugation chemistries.
Visualizing the Workflow and Logical Relationships
Caption: Experimental workflow for protein conjugation and analysis.
Caption: Factors influencing the biological activity of PEGylated proteins.
Conclusion
The conjugation of proteins with this compound represents a strategic approach to improving their therapeutic potential. While a degree of activity loss is a common trade-off with PEGylation, the use of a short-chain linker helps to minimize this effect. Through careful optimization of the conjugation reaction to control the degree of PEGylation and by employing rigorous bioassays to quantify the impact on protein function, researchers can develop PEGylated proteins that exhibit both enhanced pharmacokinetic properties and potent biological activity. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of such next-generation biotherapeutics.
References
The Stability Showdown: A Comparative Guide to HO-Peg8-CH2CH2cooh Linkers in Vitro and in Vivo
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that profoundly impacts the stability, efficacy, and safety of a bioconjugate. Among the myriad of options, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This guide provides a comprehensive comparison of the in vitro and in vivo stability of the HO-Peg8-CH2CH2cooh linker, a non-cleavable, discrete PEG linker, against other common linker technologies, supported by experimental data and detailed methodologies.
The this compound linker, characterized by an eight-unit polyethylene glycol chain flanked by a hydroxyl and a propionic acid group, offers a balance of hydrophilicity and a defined length. The ether bonds within the PEG chain are highly stable under physiological conditions, and the terminal carboxylic acid allows for the formation of a robust amide bond with amine-containing molecules, such as antibodies or payloads, through standard carbodiimide (B86325) chemistry. This results in a non-cleavable linkage, a key feature influencing the conjugate's behavior in biological systems.
In Vitro and In Vivo Stability Profile
The stability of a linker is paramount to ensure that the conjugated payload is released only at the desired site of action, minimizing off-target toxicity. Non-cleavable linkers, such as those formed using this compound, are designed to remain intact in the systemic circulation. The release of the payload typically occurs after the internalization of the entire antibody-drug conjugate (ADC) into the target cell and subsequent degradation of the antibody backbone in the lysosome. This mechanism contributes to a favorable safety profile.
Studies have shown that the length of the PEG chain is a crucial determinant of an ADC's pharmacokinetic profile. Conjugates with PEG8 or larger linkers have exhibited pharmacokinetic profiles approaching that of the parent antibody.[1] In contrast, conjugates with PEGs smaller than PEG8 have been found to be less tolerated in animal models.[2][3] This suggests that the PEG8 linker provides an optimal length to mask the hydrophobicity of the payload without negatively impacting the overall properties of the conjugate.
Comparative Analysis with Alternative Linkers
The decision to use a non-cleavable linker like this compound depends on the therapeutic strategy. In contrast, cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
| This compound (Non-cleavable) | Proteolytic degradation of the antibody | High plasma stability, reduced off-target toxicity, predictable pharmacokinetics.[4][5] | Limited bystander effect, requires internalization for payload release. |
| Valine-Citrulline (VC) Peptides | Enzymatic cleavage by cathepsins | Efficient intracellular release, potential for bystander effect. | Potential for premature cleavage by circulating proteases. |
| Hydrazones | pH-sensitive hydrolysis | Release in acidic endosomal/lysosomal compartments. | Can exhibit instability in systemic circulation, leading to premature drug release. |
| Disulfides | Reduction in the intracellular environment | Release in the reducing environment of the cytoplasm. | Susceptible to exchange with circulating thiols like albumin, leading to premature release. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are standard protocols for evaluating in vitro and in vivo stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker and the rate of payload release in plasma.
Methodology:
-
The antibody-drug conjugate (ADC) is incubated in human or mouse plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
The samples are processed to separate the ADC from plasma proteins, often by affinity capture using protein A/G beads.
-
The amount of conjugated payload and free payload is quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
The stability is reported as the percentage of intact ADC remaining over time.
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability and clearance of the ADC.
Methodology:
-
The ADC is administered to a relevant animal model (e.g., mice or rats) via intravenous injection.
-
Blood samples are collected at predetermined time points.
-
The concentration of the total antibody, intact ADC, and free payload in the plasma is measured using methods like ELISA and LC-MS/MS.
-
Pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) are calculated to assess the in vivo stability.
Visualizing Linker Function and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of a non-cleavable linker and the workflow for assessing ADC stability.
Conclusion
The this compound linker represents a robust choice for the development of bioconjugates requiring high in vivo stability. Its non-cleavable nature, conferred by stable ether and amide bonds, ensures that the payload remains attached to the antibody in circulation, thereby minimizing off-target toxicity. The discrete PEG8 length provides favorable pharmacokinetic properties, enhancing the therapeutic window. While cleavable linkers offer advantages in specific therapeutic contexts, the superior stability of non-cleavable linkers like this compound makes them a compelling option for ADCs and other targeted therapies where controlled payload delivery and a favorable safety profile are paramount. The selection between cleavable and non-cleavable linkers should be guided by the specific biology of the target and the desired mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Comparative Analysis of PROTAC E3 Ligase Linkers: A Guide for Researchers
In the burgeoning field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the choice of ligands for the POI and E3 ligase is crucial, the linker is far from a passive spacer; it plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][4][5][6]
This guide provides a comparative analysis of different PROTAC E3 ligase linkers, offering insights into their design and the experimental methodologies used for their evaluation.
The Critical Role of the Linker in PROTAC Efficacy
The linker's length, chemical composition, and rigidity are critical determinants of a PROTAC's activity.[5][6][] These characteristics influence the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[8][9][10] An optimal linker facilitates a productive orientation of the E3 ligase relative to the POI, enabling efficient ubiquitination and subsequent degradation of the target protein.[2][6] Conversely, a suboptimal linker can result in reduced potency or a complete loss of degradation activity.[1]
Comparative Analysis of Common Linker Types
PROTAC linkers can be broadly categorized into flexible and rigid types, with further subclassifications based on their chemical composition.[3][]
| Linker Type | Sub-Type | Common Moieties | Key Characteristics | Advantages | Disadvantages |
| Flexible | Alkyl Chains | Simple hydrocarbon chains of varying lengths. | High degree of conformational flexibility. | Synthetically accessible and easy to modify in length.[3] | Can be susceptible to oxidative metabolism.[] May lead to less stable ternary complexes. |
| Polyethylene Glycol (PEG) | Chains of ethylene (B1197577) glycol units. | Increased polarity and potential for hydrogen bonding. | Can improve solubility and cell permeability.[3][] | Can increase molecular weight and may have less defined conformations. | |
| Rigid | Cyclic Structures | Cycloalkanes, piperazine, piperidine. | Constrained conformations. | Can pre-organize the PROTAC for optimal ternary complex formation, potentially leading to higher potency and improved stability.[][10] | May be more synthetically challenging to prepare. |
| Unsaturated Systems | Alkynes, triazoles. | Provide rigidity and defined spatial orientation. | Can improve the stability of the ternary complex.[] | May introduce unwanted chemical reactivity or metabolic liabilities. |
Experimental Protocols for PROTAC Evaluation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1]
Western Blot for Quantifying PROTAC-Induced Degradation
Principle: Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate. By treating cells with varying concentrations of a PROTAC, a dose-response curve can be generated to determine the DC50 and Dmax values.[12]
Detailed Methodology: [12]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the cells. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit, such as the BCA assay, to ensure equal protein loading for all samples.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Principle: Isothermal Titration Calorimetry (ITC) is a biophysical technique that measures the heat changes associated with binding events. It can be used to determine the binding affinity and thermodynamics of ternary complex formation.[2]
Detailed Methodology: [2]
-
Sample Preparation: Prepare purified solutions of the target protein, the E3 ligase, and the PROTAC in a matched buffer.
-
Experimental Setup: To measure ternary complex formation, one protein (e.g., the E3 ligase) can be pre-saturated with the PROTAC. This complex is then loaded into the syringe of the ITC instrument. The other protein (e.g., the target protein) is loaded into the sample cell.
-
Titration: The PROTAC-E3 ligase complex is titrated into the target protein solution in a series of small injections.
-
Data Acquisition: The heat released or absorbed during each injection is measured and plotted against the molar ratio of the titrant to the titrand.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the ternary complex formation.
Visualizing Key Concepts in PROTAC Linker Design
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in PROTAC research.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Key linker properties influencing PROTAC efficacy.
Caption: A typical experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Transformative Impact of PEGylation on Drug Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone of drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutics. This guide provides a comprehensive comparison of PEGylated and non-PEGylated drugs, supported by experimental data and detailed methodologies, to assist researchers in assessing the impact of this technology on their drug development programs.
I. Enhancing Systemic Exposure: A Comparative Analysis of Pharmacokinetic Parameters
PEGylation profoundly alters the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. The increased hydrodynamic size and shielding effect of the PEG chain lead to a number of favorable pharmacokinetic changes. Below is a comparative summary of key pharmacokinetic parameters for several classes of drugs, illustrating the significant impact of PEGylation.
Table 1: Interferon vs. Peginterferon
| Parameter | Interferon alfa-2a | Peginterferon alfa-2a (40 kDa branched PEG) | Peginterferon alfa-2b (12 kDa linear PEG) | References |
| Absorption Half-life (t½ abs) | ~2.3 hours | ~50 hours | ~4.6 hours | [1][2] |
| Time to Max. Concentration (Tmax) | - | ~78 hours (single dose) | 15-44 hours | [2] |
| Elimination Half-life (t½) | - | 50-130 hours | - | [3] |
| Apparent Clearance (CL/F) | High | Reduced >100-fold | Reduced ~10-fold | [1] |
| Volume of Distribution (Vd) | High | Significantly Restricted | ~30% lower than interferon |
Table 2: Doxorubicin vs. Pegylated Liposomal Doxorubicin
| Parameter | Doxorubicin (Conventional) | Pegylated Liposomal Doxorubicin (Doxil®/Caelyx®) | References |
| Elimination Half-life (t½) | Biphasic, with a terminal half-life of ~20-30 hours | Biphasic, with a terminal half-life of 30-90 hours | |
| Area Under the Curve (AUC) | - | ~300-fold greater | |
| Clearance (CL) | ~10-fold higher than non-pegylated liposomal doxorubicin | Drastically reduced (>250-fold) | |
| Volume of Distribution (Vd) | ~632.5 L/m² (in children) | ~1.45 L/m² (in children) |
Table 3: Filgrastim (G-CSF) vs. Pegfilgrastim
| Parameter | Filgrastim (G-CSF) | Pegfilgrastim | References |
| Terminal Half-life (t½) | Short | ~49 hours | |
| Apparent Clearance (CL/F) | Significantly higher | Significantly lower | |
| Time to Max. Concentration (Tmax) | Faster | Slower |
II. Experimental Protocols for Pharmacokinetic Assessment
Accurate assessment of the pharmacokinetic profiles of PEGylated drugs is crucial for understanding their in vivo behavior. The following are detailed methodologies for key experiments.
A. Quantification of PEGylated Proteins by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the quantification of PEGylated proteins in biological samples.
Materials:
-
Microtiter plate pre-coated with anti-PEG monoclonal antibody
-
PEGylated protein standard of known concentration
-
Biotinylated PEG
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Plate shaker
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all standards, samples, and controls by diluting them in Assay Diluent. A typical standard curve may range from 0 to 1000 ng/mL. Plasma and serum samples should be diluted to minimize matrix effects.
-
Competitive Binding: Add 50 µL of standard, sample, or control to the appropriate wells of the anti-PEG antibody-coated plate.
-
Immediately add 50 µL of Biotinylated PEG to all wells.
-
Seal the plate and incubate for 1 hour at room temperature on a plate shaker (~500 rpm).
-
Washing: Aspirate the contents of the wells and wash each well four times with ~300 µL of Wash Buffer.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Seal the plate and incubate for 30 minutes at room temperature on a plate shaker (~500 rpm).
-
Second Washing: Repeat the washing step as described in step 5.
-
Substrate Development: Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the PEGylated protein standard. Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
B. Quantification of PEGylated Drugs in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of PEGylated drugs.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS System and Conditions (Example for a Small Molecule PEGylated Drug):
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a specified time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of the unknown samples from the calibration curve.
III. Visualizing the Mechanisms of Action and Experimental Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Caption: G-CSF receptor signaling pathway.
Caption: Type I interferon signaling pathway.
References
Safety Operating Guide
Proper Disposal of HO-Peg8-CH2CH2cooh: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. For HO-Peg8-CH2CH2cooh, a polyethylene (B3416737) glycol (PEG) derivative, a comprehensive understanding of its properties and the absence of extensive toxicological data necessitates a cautious and informed approach to its disposal. This guide provides a procedural, step-by-step framework to facilitate the safe and compliant disposal of this compound.
Chemical and Safety Data Summary
| Property | Information | Source |
| Toxicological Data | No toxicological data available for this product. | [1] |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Personal Protection | Wear protective gloves, and eye/face protection. Use in a well-ventilated area. | [1][2] |
| Disposal | Dispose of appropriately according to local regulations. Avoid release to the environment. | [1] |
Step-by-Step Disposal Procedure
Given the lack of specific disposal protocols for this compound, a risk-based approach guided by general principles of laboratory chemical waste management is essential.
Step 1: Waste Characterization
The first crucial step is to determine if the waste containing this compound should be classified as hazardous. This assessment should be based on the characteristics of the waste stream as a whole, not just the pure compound. Consider the following:
-
Ignitability: Is the waste in a flammable solvent?
-
Corrosivity: Does the waste have a pH of ≤ 2 or ≥ 12.5?
-
Reactivity: Is the waste unstable, or will it react violently with water or other substances?
-
Toxicity: Has the this compound been used in experiments with or is it mixed with any acutely toxic substances?
In the absence of specific toxicity data for this compound, it is prudent to handle it with caution. However, based on the available SDS, the pure compound itself is not classified as hazardous.[1] The classification will therefore primarily depend on any other substances mixed with it.
Step 2: Segregation of Waste
Proper segregation is key to safe and efficient disposal.
-
Non-Hazardous Waste: If the waste stream containing this compound is confidently determined to be non-hazardous (e.g., dilute aqueous solutions with no other hazardous components), it may be permissible to dispose of it down the drain with copious amounts of water. However, always consult your institution's specific guidelines and local regulations before doing so.
-
Hazardous Waste: If the waste is determined to be hazardous due to the presence of other chemicals (e.g., solvents, toxic reagents), it must be collected in a designated, properly labeled hazardous waste container. The container should be compatible with the waste and clearly labeled with the contents, including "this compound" and any other components.
Step 3: Waste Collection and Storage
-
Use appropriate, sealed, and clearly labeled waste containers.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Do not mix incompatible waste streams.
Step 4: Disposal through Approved Channels
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Maintain accurate records of the waste generated and its disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling HO-Peg8-CH2CH2cooh
For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with HO-Peg8-CH2CH2cooh. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Proper handling of chemical reagents is paramount. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans to minimize risk and ensure regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the recommended equipment for handling this compound, based on general laboratory safety standards for similar compounds.[1][2]
| Body Part | Personal Protective Equipment | Material/Standard & Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Essential for protecting eyes from potential splashes. Standard safety glasses are not sufficient. Polycarbonate lenses are recommended for impact resistance.[1][3] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[1] Gloves must be inspected for any signs of degradation or perforation before each use. |
| Body | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills. For larger quantities, an impervious apron should also be worn. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling should occur within a certified chemical fume hood. If ventilation is inadequate, a respirator may be necessary. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Experimental Protocols: Step-by-Step Handling and Disposal
Engineering Controls and Storage: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood, to minimize vapor inhalation. Ensure that eyewash stations and safety showers are readily accessible.
Store the compound in a cool, dry, and well-ventilated place with the container tightly closed. Avoid storage with incompatible materials such as strong oxidizing agents. Carboxylic acids, in general, should not be stored in metal cabinets to prevent corrosion.
Safe Handling Workflow:
The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Procedural flow for safe handling of this compound.
Handling Procedures:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Prepare your designated workspace within a chemical fume hood, ensuring it is clean and uncluttered.
-
Transfer: When transferring the compound, do so carefully to avoid the generation of dust or aerosols.
-
Post-Handling: After handling, decontaminate all work surfaces. Wash your hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area.
Spill Response:
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent. Clean the spill area thoroughly with soap and water.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Do not attempt to clean up large spills without proper training and equipment. Contact your institution's environmental health and safety department.
Disposal Plan: All waste materials, including the chemical itself, any contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix this waste with other waste streams.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance on hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
